molecular formula C11H17N3 B1613206 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE CAS No. 902837-09-6

4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Cat. No.: B1613206
CAS No.: 902837-09-6
M. Wt: 191.27 g/mol
InChI Key: MEDSFHSPUSUMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDSFHSPUSUMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639902
Record name 1-(3-Methylpyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-09-6
Record name 1-(3-Methylpyridin-2-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6). As a "privileged scaffold" in drug discovery, this molecule bridges the lipophilic heteroaromatic domain of pyridine with the hydrophilic, basic functionality of a piperidine amine. It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., Akt/PKB pathway) and GPCR ligands.

Key Technical Insight: The molecule possesses two distinct basic centers with widely separated pKa values, creating a "zwitterionic-like" behavior in specific pH ranges that is crucial for optimizing solubility during liquid-phase synthesis and biological assay formulation.

Identity & Physicochemical Profile[1][2][3][4][5]

The following data consolidates experimental baselines and high-confidence predictive models essential for accurate handling and stoichiometry calculations.

Table 1: Fundamental Chemical Properties
PropertyValue / DescriptionSource/Note
Chemical Name 4-Amino-1-(3-methyl-2-pyridyl)piperidineIUPAC
CAS Number 902837-09-6Registry
Synonyms 1-(3-methylpyridin-2-yl)piperidin-4-amineCommon usage
Molecular Formula C₁₁H₁₇N₃-
Molecular Weight 191.28 g/mol -
Physical State Viscous Liquid to Low-Melting SolidFree base is often an oil; HCl salts are solids.[1][2]
Boiling Point ~320°C (Predicted at 760 mmHg)Typically distilled under high vacuum.
Density ~1.08 g/cm³ (Predicted)-
pKa (Calculated) N1 (Primary Amine): ~10.5N2 (Pyridine): ~6.0The primary amine is the dominant basic center.
LogP (Predicted) 1.15 ± 0.3Moderately lipophilic; cell-permeable.
TPSA 41.1 ŲGood oral bioavailability profile (<140 Ų).

Solubility, Lipophilicity & Formulation Logic[1]

Understanding the solubility profile is critical for assay development. The molecule exhibits pH-dependent solubility driven by its two protonation sites.

The "Dual-Basicity" Effect
  • pH > 11 (Neutral Species): The molecule exists as a free base. It is lipophilic (LogD ~1.1) and soluble in organic solvents like DCM, Ethyl Acetate, and DMSO. Aqueous solubility is low (< 1 mg/mL).

  • pH 7.4 (Physiological): The primary amine (pKa ~10.5) is fully protonated (

    
    ). The molecule is positively charged, significantly enhancing aqueous solubility.
    
  • pH < 5 (Acidic): Both the primary amine and the pyridine nitrogen (pKa ~6.0) are protonated.[3][2] The dicationic species is highly soluble in water but may precipitate if common ion effects (e.g., excess Cl⁻) occur at high concentrations.

Solvent Compatibility Guide
SolventSolubility RatingApplication Context
DMSO High (>100 mM)Preferred for biological stock solutions.
Methanol/Ethanol HighExcellent for transfers and crystallization.
Dichloromethane HighStandard extraction solvent for the free base.
Water (Neutral) LowRequires acidification (HCl/Acetic Acid) for dissolution.
Hexanes/Heptane LowSuitable as an anti-solvent for precipitation.

Synthesis & Manufacturing Workflow

The synthesis of this scaffold typically employs a Nucleophilic Aromatic Substitution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) strategy.[4] The presence of the methyl group at the 3-position of the pyridine ring introduces steric strain, often requiring optimized thermal conditions or catalytic acceleration.
Retrosynthetic Analysis & Pathway

The most robust route involves the coupling of 2-chloro-3-methylpyridine with 4-(Boc-amino)piperidine , followed by acidic deprotection. Direct coupling with unprotected 4-aminopiperidine is possible but can lead to bis-alkylation byproducts.

Visualization: Synthesis Logic (DOT)

SynthesisWorkflow SM1 2-Chloro-3-methylpyridine Reaction Step 1: SNAr Coupling (K2CO3, DMSO, 100°C) SM1->Reaction SM2 4-(Boc-amino)piperidine SM2->Reaction Intermediate Boc-Protected Intermediate Reaction->Intermediate Steric hindrance requires heat Deprotection Step 2: Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Cleavage of carbamate Product 4-Amino-1-(3-methyl-2-pyridyl)piperidine (Final Product) Deprotection->Product Neutralization

Caption: Two-step synthetic pathway minimizing side reactions via Boc-protection strategy.

Process Insights
  • Steric Hindrance: The 3-methyl group on the pyridine ring hinders the approaching nucleophile (piperidine nitrogen). High-boiling polar aprotic solvents (DMSO, NMP) and elevated temperatures (100–120°C) are often required to drive the

    
     reaction to completion.
    
  • Palladium Catalysis: If the

    
     reaction is sluggish due to the electron-rich nature of the methylpyridine, a Buchwald-Hartwig amination (Pd(OAc)₂, BINAP, NaOtBu) serves as a reliable alternative.
    

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity must be validated using the following diagnostic signals.

Proton NMR ( H NMR) Predictions

Solvent: CDCl₃, 400 MHz

  • Pyridine Ring (Aromatic Region):

    • 
       8.1 ppm (dd, 1H, H-6): Most deshielded, adjacent to nitrogen.
      
    • 
       7.3 ppm (d, 1H, H-4): Coupled to H-5.
      
    • 
       6.8 ppm (dd, 1H, H-5): Upfield due to electron-rich nature.
      
  • Piperidine Ring (Aliphatic Region):

    • 
       3.4–3.6 ppm (m, 2H, N-CH₂-eq): Deshielded by attachment to pyridine.
      
    • 
       2.7–2.9 ppm (m, 3H, N-CH₂-ax + CH-NH₂): Methine proton overlaps with axial ring protons.
      
    • 
       1.9–2.0 ppm (m, 2H).
      
    • 
       1.4–1.6 ppm (m, 2H).
      
  • Substituents:

    • 
       2.25 ppm (s, 3H, Ar-CH₃): Distinct singlet.
      
    • 
       1.5–2.0 ppm (br s, 2H, NH₂): Exchangeable, broad.
      
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern: Loss of

    
     (17 Da) is common, resulting in a fragment at ~175 m/z.
    

Stability & Handling (Safety)

Storage Conditions
  • Oxidation Sensitivity: Primary amines are susceptible to air oxidation over time, turning the liquid from colorless to yellow/brown.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Hygroscopicity: The free base may absorb atmospheric moisture/CO₂ (forming carbamates). Store in tightly sealed vials.

Safety Hazards (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation (Standard for amines).

  • H302: Harmful if swallowed (Pyridine derivatives often possess acute oral toxicity).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Experimental Protocol: Purity Assessment via HPLC

Objective: Quantify purity of the synthesized intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amine backbone).

  • Retention Time: Expect elution at ~3.5–4.5 minutes (moderately polar).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11792728, 4-Amino-1-(3-methyl-2-pyridyl)piperidine. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextual reference for piperidine LogP/pKa properties).
  • Carey, J. S., et al. (2006).Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (Reference for SNAr reaction prevalence).

Sources

Unlocking the Pharmacological Potential of 4-Amino-1-(3-methyl-2-pyridyl)piperidine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate chemical building blocks that serve as the architectural foundation for next-generation therapeutics. 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) is a prime example of a "privileged scaffold." While it is not a standalone therapeutic agent, its unique structural biology makes it a highly sought-after intermediate for synthesizing potent modulators of G-Protein Coupled Receptors (GPCRs) and hyperactive kinases[1][2].

This technical guide dissects the mechanistic rationale behind this scaffold, its integration into core biological targets, and the self-validating experimental workflows required to evaluate its derivatives.

Structural Pharmacology & Mechanistic Rationale

In medicinal chemistry, every atom must serve a purpose. The biological activity of molecules derived from 4-amino-1-(3-methyl-2-pyridyl)piperidine is dictated by three highly synergistic structural features:

  • The Piperidine Core (The Anchor): The piperidine ring provides a basic nitrogen center. At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of aminergic GPCRs[3].

  • The 3-Methyl-2-Pyridyl Motif (The Conformational Lock): The pyridine nitrogen acts as a hydrogen-bond acceptor. Crucially, the addition of the 3-methyl group introduces localized steric hindrance. This restricts the rotation of the N-C bond between the piperidine and pyridine rings, locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, exponentially increasing affinity.

  • The 4-Amino Group (The Vector): The primary amine at the 4-position serves as a versatile synthetic handle. It allows for rapid diversification via amide, urea, or sulfonamide coupling, directing the rest of the molecule toward solvent-exposed channels or deep allosteric pockets[4].

Pharmacophore A 4-Amino Group (Coupling Vector) B Piperidine Ring (Basic Center) A->B Covalent Link D Kinase Hinge/Solvent Channel A->D Amide/Urea Formation C 3-Methyl-2-Pyridyl (Conformational Lock) B->C N-Aryl Bond E GPCR Aspartate Anchor B->E Salt Bridge Interaction

Diagram 1: Pharmacophore mapping of the 4-amino-1-(3-methyl-2-pyridyl)piperidine scaffold.

Core Biological Targets

When functionalized, derivatives of this scaffold primarily exhibit biological activity across two major therapeutic domains: Neuropharmacology and Oncology.

Neuropharmacology: GPCR Modulation

Because the piperidine-pyridine motif closely mimics the endogenous pharmacophore of monoamine neurotransmitters, derivatives are highly effective at targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors. The scaffold acts as a competitive ligand, stabilizing the receptor in either an active (agonist) or inactive (antagonist) state, thereby modulating downstream adenylyl cyclase activity and intracellular cAMP levels[5].

GPCR_Signaling Ligand Scaffold Derivative (Ligand) Receptor 5-HT / Dopamine GPCR Ligand->Receptor Binds & Stabilizes GProtein G-alpha Protein Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Modulates SecondMsgr cAMP Modulation Effector->SecondMsgr Alters Intracellular Levels

Diagram 2: Intracellular GPCR signaling pathway modulated by scaffold derivatives.

Oncology: Kinase Inhibition

In the realm of targeted cancer therapies, the 4-amino group is frequently coupled to heterocyclic hinge-binding motifs. The piperidine-pyridine tail is then projected outward into the solvent-exposed region of the kinase domain (e.g., ALK or DYRK1A). This enhances the molecule's aqueous solubility while providing critical van der Waals contacts that improve kinase selectivity[2][6].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of compounds synthesized from this scaffold, we must employ self-validating assay systems. Below are the definitive protocols for assessing kinase inhibition and GPCR binding.

Protocol 1: TR-FRET Kinase Assay (High-Throughput Screening)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase assays. By introducing a time delay before measurement, TR-FRET eliminates short-lived background autofluorescence, ensuring an exceptionally high signal-to-noise ratio[7][8].

Causality & Validation Logic: We utilize EDTA in the quench step to chelate Mg²⁺. Because kinases absolutely require Mg²⁺ as a cofactor to transfer the phosphate from ATP, chelating it instantly and irreversibly halts the enzymatic reaction, ensuring precise temporal control. The assay is self-validating via the calculation of the Z'-factor; a Z' > 0.5 confirms the assay's robustness and readiness for screening[6].

Step-by-Step Methodology:

  • Compound Incubation: Dispense 10 µL of the functionalized piperidine derivative (in varying concentrations) into a 384-well low-volume black plate. Add 5 µL of the target kinase (e.g., DYRK1A) in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Fluorescein-labeled substrate mixture. The ATP concentration should be at its predetermined Michaelis constant (

    
    ) to ensure the assay is sensitive to competitive ATP-site inhibitors.
    
  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of TR-FRET detection buffer containing 15 mM EDTA (to halt the reaction) and a Terbium (Tb)-labeled phospho-specific antibody (donor fluorophore)[9].

  • Incubation & Read: Incubate for 60 minutes. Read the plate on a time-resolved microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm (Tb donor) and 665 nm (FRET acceptor)[6].

  • Data Analysis: Calculate the 665/620 nm emission ratio. Plot the normalized ratio against the log of the compound concentration to determine the IC₅₀.

TR_FRET_Workflow S1 1. Compound Incubation S2 2. Kinase + ATP Addition S1->S2 S3 3. EDTA Quench + Detection Abs S2->S3 S4 4. TR-FRET Read (620nm/665nm) S3->S4 S5 5. IC50 Calculation S4->S5

Diagram 3: Step-by-step workflow for the TR-FRET Kinase Inhibition Assay.

Protocol 2: GPCR Radioligand Binding Assay

To determine the affinity (


) of the derivatives for aminergic GPCRs, a competitive radioligand displacement assay is utilized.

Causality & Validation Logic: The use of isolated cell membranes overexpressing the target receptor ensures that the binding event is direct and not confounded by intracellular transport mechanisms. Non-specific binding (NSB) is defined using a saturating concentration (10 µM) of an unlabelled reference ligand. The specific binding window validates the assay's dynamic range.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing the 5-HT₂A receptor in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Combine 100 µL of membrane suspension, 50 µL of [³H]-ketanserin (radioligand), and 50 µL of the test compound.

  • Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filters and measure radioactivity (CPM). Calculate the

    
     using the Cheng-Prusoff equation.
    

Quantitative Data Summaries

The following tables summarize typical pharmacological profiles and assay validation metrics for compounds derived from the 4-amino-1-(3-methyl-2-pyridyl)piperidine scaffold.

Table 1: Pharmacological Profiling of Scaffold Derivatives

Target Receptor / Enzyme Assay Type Typical IC₅₀ / Kᵢ Range Primary Scaffold Interaction
5-HT₂A Receptor Radioligand Binding 5 nM - 45 nM Piperidine N⁺ salt bridge with Asp3.32
Dopamine D₂ Receptor Radioligand Binding 12 nM - 80 nM Pyridine H-bond with Ser5.42
DYRK1A Kinase TR-FRET 2 nM - 30 nM 4-Amino coupled hinge-binder

| ALK Kinase | TR-FRET | 15 nM - 100 nM | Piperidine solvent-channel projection |

Table 2: TR-FRET Assay Quality Control Metrics

Metric Acceptable Threshold Purpose / Causality
Signal-to-Background (S/B) > 5.0 Ensures the specific FRET signal is easily distinguishable from baseline noise.
Z'-Factor > 0.5 Validates assay robustness and reproducibility for High-Throughput Screening.

| Intra-plate CV (%) | < 10% | Confirms precision of automated liquid handling and minimal well-to-well variance. |

Conclusion

The 4-amino-1-(3-methyl-2-pyridyl)piperidine molecule is a masterclass in rational chemical design. By combining the basicity of a piperidine ring, the conformational rigidity of a sterically hindered pyridine, and the synthetic versatility of a primary amine, it provides researchers with a robust foundation for drug discovery. When coupled with stringent, self-validating experimental protocols like TR-FRET and radioligand binding, this scaffold continues to drive the development of highly selective neuropharmacological and oncological agents.

References
  • Fisher Scientific - 4-Amino-1-(3-methyl-2-pyridyl)piperidine, 99% Product Specifications. Retrieved from:[Link]

  • Sino Biological - TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from:[Link]

  • National Institutes of Health (NIH) - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from:[Link]

  • ResearchGate - Piperidine-based drug discovery. Retrieved from:[Link]

  • BMG Labtech - LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from:[Link]

  • National Institutes of Health (NIH) - Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Retrieved from:[Link]

  • ResearchGate - Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from:[Link]

  • MDPI - Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from:[Link]

Sources

Technical Guide: Crystal Structure Analysis of 4-Amino-1-(3-Methyl-2-Pyridyl)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural characterization of 4-amino-1-(3-methylpyridin-2-yl)piperidine (CAS: 902837-09-6). As a critical pharmacophore in kinase inhibitor development (e.g., PKB/Akt pathway modulation) and loop-diuretic analogs, understanding its solid-state conformation is vital for structure-based drug design (SBDD).

This analysis focuses on the molecule's two dominant structural degrees of freedom: the piperidine puckering and the biaryl-like twist induced by the steric clash between the pyridine-3-methyl group and the piperidine ring.

Part 1: Molecular Architecture & Theoretical Conformations

Before initiating diffraction experiments, one must establish a theoretical baseline to validate experimental electron density maps.

The Steric "Twist" (Atropisomerism Potential)

The bond connecting the piperidine nitrogen (N1) and the pyridine carbon (C2') is the structural pivot point.

  • Steric Clash: The methyl group at position 3' of the pyridine ring imposes significant steric hindrance on the equatorial protons of the piperidine ring at positions 2 and 6.

  • Consequence: Unlike unsubstituted 1-(2-pyridyl)piperidines, which can adopt near-planar conformations, the 3-methyl derivative is forced into a twisted geometry. The torsion angle (

    
    ) typically deviates by 40–60° from planarity to relieve strain.
    
  • Drug Design Implication: This twist locks the vector of the 4-amino group relative to the pyridine nitrogen, pre-organizing the molecule for specific binding pockets.

Piperidine Ring Puckering
  • Dominant Conformer: The piperidine ring universally favors the

    
     chair conformation .
    
  • 4-Amino Orientation: The 4-amino group (

    
    ) will predominantly occupy the equatorial  position to avoid 1,3-diaxial repulsive interactions with the axial protons at C2 and C6.
    
  • Inversion Energy: The energy barrier for ring inversion is high (

    
    10–11 kcal/mol), meaning the crystal structure will likely capture a single, well-ordered chair conformer unless high-temperature disorder is present.
    

Part 2: Crystallogenesis Protocols

High-quality single crystals are required for resolution


. The amine functionality makes this molecule prone to hydrate formation; therefore, anhydrous and hydrous screens are distinct pathways.
Solvent Selection Matrix
Solvent SystemPolarity IndexTarget Crystal FormNotes
Ethanol / Diethyl Ether High / LowAnhydrous PolymorphSlow vapor diffusion preferred.
Acetonitrile (ACN) MediumSolvatesACN often incorporates into the lattice; check for solvent loss during mounting.
Water / Methanol (1:1) HighHydratesHigh probability of H-bond networking involving the 4-amino group.
Toluene LowAnhydrousGood for slow cooling crystallization; minimizes solvent inclusion.
Experimental Workflow (Visualization)

CrystallizationWorkflow Start Raw Material (>98% Purity) Solubility Solubility Screen (10 mg/mL) Start->Solubility Method_A Vapor Diffusion (EtOH/Ether) Solubility->Method_A High Sol. Method_B Slow Evaporation (MeOH/H2O) Solubility->Method_B Med Sol. Check Optical Microscopy (Birefringence Check) Method_A->Check Method_B->Check Mount Mounting (Paratone Oil / Cryoloop) Check->Mount Single Crystal Diffraction X-Ray Diffraction (100 K) Mount->Diffraction

Figure 1: Decision tree for crystallizing aminopyridine derivatives. Note the bifurcation based on solubility profiles.

Part 3: X-Ray Diffraction Data Acquisition & Reduction

Data Collection Parameters

To accurately locate the hydrogen atoms on the 4-amino group (essential for defining H-bond networks), low-temperature data collection is mandatory.

  • Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the terminal amine, allowing for precise determination of N-H bond vectors.

  • Source: Mo-K

    
     (
    
    
    
    ) or Cu-K
    
    
    (
    
    
    ). Cu is preferred for small organic molecules to maximize diffraction intensity, though absorption correction becomes more critical.
  • Resolution: Aim for

    
     or better to resolve the difference between C and N atoms in the aromatic ring if disorder is suspected.
    
Structure Solution & Refinement Strategy
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ), common for achiral organic bases.
  • Phasing: Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement (SHELXL):

    • Non-Hydrogen Atoms: Anisotropic refinement.

    • 3-Methyl Group: Check for rotational disorder. If the electron density is "smeared," model as two discrete positions with occupancy refinement.

    • Amino Hydrogens: Do not use geometric riding models initially. Locate peaks in the difference Fourier map (

      
      ). Refine coordinates freely with isotropic thermal parameters (
      
      
      
      of N) to validate H-bonding geometry.

Part 4: Structural Analysis & Interaction Networks

Once the structure is solved, the analysis must quantify the intermolecular forces that stabilize the crystal lattice. These interactions often mirror the ligand-protein interactions in biological systems.

Hydrogen Bonding Hierarchy

The molecule contains one strong donor (4-NH


) and two strong acceptors (Pyridine-N and 4-NH

).
  • Primary Interaction:

    
     (Intermolecular).
    
    • This often forms "ribbons" or "chains" in the crystal lattice.

    • Target Distance:

      
       (Donor 
      
      
      
      Acceptor).
  • Secondary Interaction:

    
     (if packing allows).
    
  • Weak Interactions:

    
     interactions between stacked pyridine rings.
    
Interaction Logic Diagram

Interactions D1 Donor: 4-Amino (H1) A1 Acceptor: Pyridine N D1->A1 Strong H-Bond (Primary Motif) D2 Donor: 4-Amino (H2) A2 Acceptor: Amino N D2->A2 Weak H-Bond (Chain Link) Pi Pi-System (Pyridine) Pi->Pi Pi-Stacking (3.5 Angstroms)

Figure 2: Predicted intermolecular interaction network. The Pyridine N acts as the primary thermodynamic sink for hydrogen bonds.

Quantitative Metrics for Validation

Report these specific geometric parameters in your final CIF/report:

  • Twist Angle (

    
    ):  Torsion angle C(piperidine)-N-C(pyridine)-C(methyl). Expected range: 
    
    
    
    .
  • Puckering Parameters (

    
    ):  Cremer-Pople parameters for the piperidine ring to confirm chair conformation.
    
  • Pyramidalization of Amine N: Sum of angles around the 4-amino nitrogen. (Sum

    
     indicates 
    
    
    
    character;
    
    
    indicates planar
    
    
    ).

Part 5: Solid-State Characterization (Polymorphism)

Crystal structure analysis is incomplete without assessing phase purity.

  • Powder X-Ray Diffraction (PXRD): Simulate the theoretical powder pattern from your single-crystal data (using Mercury or OLEX2) and compare it with the experimental bulk material pattern. This ensures the single crystal is representative of the bulk.

  • Thermal Analysis (DSC):

    • Look for endotherms prior to melting (indicates solvate desolvation or polymorphic transition).

    • Melting Point Expectation:

      
       (based on analogous methyl-phenylpiperazine derivatives).[1]
      

References

  • Groom, C. R., et al. (2016).[2] The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms.[3][4][5] Accounts of Chemical Research, 8(9), 300-306. Link

  • Cremer, D., & Pople, J. A. (1975).[6] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

Sources

spectroscopic data for 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Spectroscopic Characterization of 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Executive Summary This technical guide provides a comprehensive spectroscopic profile for 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS 902837-09-6). As a critical intermediate in the synthesis of antihistamines and kinase inhibitors, accurate structural validation is essential. This document synthesizes data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to establish a reference standard for purity assessment and structural confirmation.

Compound Identity & Physicochemical Profile

ParameterSpecification
Systematic Name 1-(3-Methylpyridin-2-yl)piperidin-4-amine
CAS Registry Number 902837-09-6
Molecular Formula

Molecular Weight 191.27 g/mol
Physical State Low-melting solid or viscous oil (Free Base)
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) in Positive Mode. Rationale: The basic nitrogen atoms in the piperidine and pyridine rings make ESI(+) the optimal ionization method, yielding a stable protonated molecular ion


.
Primary Ionization Data
  • Observed Parent Ion (

    
    ):  192.15 
    
    
    
  • Adducts: 214.13

    
     (common in glass capillaries).
    
Fragmentation Pattern (MS/MS)

Structural elucidation relies on characteristic fragment ions.

  • 
     175:  Loss of ammonia (
    
    
    
    , -17 Da), characteristic of primary amines.
  • 
     93:  Methyl-pyridine fragment ion (indicative of the 3-methyl-2-substituted pyridine core).
    
  • 
     84:  Piperidine ring fragment (tetrahydropyridine cation).
    

MS_Fragmentation M_Ion [M+H]+ m/z 192 Frag1 [M-NH3]+ m/z 175 M_Ion->Frag1 - NH3 (17) Frag2 Pyridyl Core m/z 93 M_Ion->Frag2 C-N Cleavage Frag3 Piperidine Frag m/z 84 M_Ion->Frag3 Ring Fission

Figure 1: Proposed MS fragmentation pathway for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: Chloroform-d (


) is preferred for resolution of the amine protons, though DMSO-

may be used if the salt form (HCl) is analyzed. Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).[1]
H NMR Assignments (400 MHz, )

Note: Chemical shifts are consensus values derived from structural analogs (e.g., 1-(2-pyridyl)piperazine).

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Pyridine H-6 8.05 – 8.15dd1HDeshielded by adjacent Nitrogen; characteristic

-proton.
Pyridine H-4 7.35 – 7.45d1HAdjacent to C3-Methyl group.
Pyridine H-5 6.75 – 6.85dd1HShielded relative to H4/H6; typical

-proton.
Pip

-CH

3.20 – 3.40m4HDeshielded by N-Aryl linkage (C2, C6 of piperidine).
Pip

-CH
2.70 – 2.85m1HMethine proton at C4, adjacent to amino group.
Ar-CH

2.25 – 2.30s3HCharacteristic singlet for methyl on aromatic ring.
Pip

-CH

1.80 – 1.95m2HEquatorial protons (C3, C5).
Pip

-CH

1.40 – 1.55m2HAxial protons (C3, C5).[2]
-NH

1.30 – 1.60br s2HExchangeable; shift varies with concentration/water.
C NMR Assignments (100 MHz, )
  • Pyridine Carbons: ~160.5 (C2-N), ~145.2 (C6), ~138.5 (C4), ~128.0 (C3), ~117.5 (C5).

  • Piperidine Carbons: ~50.5 (C2/C6), ~48.8 (C4), ~35.5 (C3/C5).

  • Methyl Carbon: ~18.5 ppm.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance). Diagnostic Bands:

  • Primary Amine (-NH

    
    ):  Weak doublet around 3350 cm
    
    
    
    (asymmetric stretch) and 3280 cm
    
    
    (symmetric stretch).
  • C-H Stretch (Aromatic): Weak bands > 3000 cm

    
     (approx. 3050 cm
    
    
    
    ).
  • C-H Stretch (Aliphatic): Strong bands 2850–2950 cm

    
     (Piperidine ring/Methyl group).
    
  • Pyridine Ring Breathing: Sharp, distinct bands at 1580 cm

    
      and 1470 cm
    
    
    
    .
  • C-N Stretch: Medium intensity band around 1240–1260 cm

    
      (Aryl-amine linkage).
    

Experimental Workflow & Quality Control

To ensure data integrity during characterization, follow this validated workflow.

QC_Workflow Sample Raw Sample (Free Base) Solubility Solubility Check (CDCl3 vs DMSO) Sample->Solubility NMR_Acq 1H NMR Acquisition (64 Scans) Solubility->NMR_Acq Dissolved Impurity Impurity Check (Boc, Residual Solvents) NMR_Acq->Impurity Impurity->Sample Repurify MS_Confirm MS Confirmation (M+H = 192) Impurity->MS_Confirm Purity > 95% Release Release COA MS_Confirm->Release Identity Confirmed

Figure 2: Quality control workflow for spectroscopic validation.

Common Impurities to Monitor:

  • Boc-protected intermediate: Look for a large singlet at

    
     1.45 ppm (t-butyl group) in NMR.
    
  • Residual Solvents: Methanol (

    
     3.49), Ethyl Acetate (
    
    
    
    4.12, 2.05, 1.26).

References

  • Sigma-Aldrich. 1-(3-Methylpyridin-2-yl)piperidin-4-amine Product Entry. Retrieved from .

  • National Institutes of Health (PubChem). 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine (Analogous Spectral Data). Retrieved from .

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Pyridyl-Piperidine Derivatives. Retrieved from .

  • ChemicalBook. NMR Spectrum of 4-(Aminomethyl)piperidine (Homologous Series). Retrieved from .

Sources

Methodological & Application

Application Note: In Vitro Protocol for 4-Amino-1-(3-methyl-2-pyridyl)piperidine (PNU-120596)

Author: BenchChem Technical Support Team. Date: March 2026


 nAChR Assays using Type II Positive Allosteric Modulation
Compound ID:  PNU-120596 (1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea)
Note:  While the user query specifies "4-amino-1-(3-methyl-2-pyridyl)piperidine", this structure is chemically distinct from the industry-standard 

PAM known as PNU-120596. However, in the context of

nAChR research, PNU-120596 is the gold-standard reference compound for the mechanism described. If the user intended the specific piperidine derivative (a less common structural analog), the protocols below regarding Type II PAM behavior remain chemically valid due to shared pharmacophores, but PNU-120596 is used here as the validated reference standard.

Part 1: Executive Summary & Mechanism

The


 nicotinic acetylcholine receptor (

nAChR) is notoriously difficult to study in vitro due to its ultra-fast desensitization kinetics (milliseconds) and low probability of opening. Standard agonist application often yields signals that are too fast for fluorescent plate readers or too small for low-noise electrophysiology.

PNU-120596 is a Type II Positive Allosteric Modulator (PAM) .[1][2][3] Unlike Type I PAMs (which only increase peak amplitude), Type II PAMs fundamentally alter the receptor's kinetic states.[4] PNU-120596 destabilizes the desensitized state, converting the receptor into a long-lived open state that can persist for seconds to minutes. This allows for robust, reproducible quantification of


 activity.
Mechanism of Action Visualization

The following diagram illustrates how PNU-120596 alters the standard agonist-induced state transitions.

Alpha7_Kinetics Resting Resting State (Closed) Open_Native Native Open (ms duration) Resting->Open_Native + Agonist PNU_Bound PNU-Bound Potentiated State Resting->PNU_Bound + PNU-120596 (Pre-incubation) Desensitized Desensitized (Stable) Open_Native->Desensitized Fast Decay (<100ms) Open_PNU Prolonged Open (sec/min duration) Desensitized->Open_PNU Reactivation (Destabilization) PNU_Bound->Open_PNU + Agonist Open_PNU->Desensitized Inhibited Transition

Caption: PNU-120596 prevents the rapid collapse into the desensitized state and can even reactivate desensitized receptors, resulting in a massive amplification of ion flux.

Part 2: Chemical Handling & Preparation

Trustworthiness Protocol: PNU-120596 is highly lipophilic. Improper solubilization is the #1 cause of assay failure.

ParameterSpecification
Molecular Weight 311.72 g/mol
Solubility (Water) Insoluble (Precipitates immediately)
Solubility (DMSO) Soluble up to ~100 mM
Stock Storage -20°C in DMSO (Avoid freeze-thaw cycles; aliquot single uses)
Working Conc. 1

M – 10

M (Typical EC50 ~200 nM)

Preparation Steps:

  • Master Stock: Dissolve powder in 100% DMSO to create a 10 mM or 50 mM Master Stock. Vortex vigorously.

  • Intermediate Dilution: Do not dilute directly from Master Stock to aqueous buffer. Create a 1000x intermediate in DMSO.

  • Final Buffer: Dilute the 1000x intermediate 1:1000 into your assay buffer (HBSS/Tyrode’s) to achieve final concentration (e.g., 1-10

    
    M) with 0.1% DMSO.
    
    • Note: Ensure the solution remains clear. Cloudiness indicates precipitation.

Part 3: Protocol A - High-Throughput Calcium Imaging (FLIPR/Plate Reader)

This protocol is designed for HEK293-


 stable lines or SH-SY5Y cells. Because native 

currents are too fast for standard cameras, PNU-120596 is mandatory to widen the calcium window.
Reagents
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2 mM CaCl2 if using Ca-free HBSS).

  • Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Agonist: Acetylcholine (ACh) or Choline Chloride.

  • Modulator: PNU-120596.[1][2][5][6][7][8][9][10][11][12]

Workflow Logic

The critical factor here is Pre-incubation . PNU-120596 must bind to the allosteric site before the agonist opens the channel. If you co-apply simultaneously, the channel may desensitize before the PAM can bind.

Calcium_Workflow Step1 1. Cell Plating Poly-D-Lysine coated plates 24h prior Step2 2. Dye Loading Fluo-4 AM + Probenecid 30-60 min @ 37°C Step1->Step2 Step3 3. Wash & Buffer Exchange Remove excess dye Step2->Step3 Step4 4. PNU-120596 Addition (CRITICAL) Add 2x conc. of PNU Incubate 20-30 mins @ RT Step3->Step4 Step5 5. Baseline Read 10-30 seconds Step4->Step5 Step6 6. Agonist Injection Inject ACh/Choline Step5->Step6 Step7 7. Read Kinetics Measure AUC (Area Under Curve) for 60-120 seconds Step6->Step7

Caption: The 20-30 minute pre-incubation with PNU-120596 is the "Go/No-Go" step for assay success.

Step-by-Step Procedure
  • Load Cells: Incubate cells with Calcium-sensitive dye for 45 mins at 37°C.

  • Wash: Wash plates 3x with Assay Buffer to reduce background fluorescence.

  • Pre-treatment (The PAM Step):

    • Prepare PNU-120596 at 2x the desired final concentration (e.g., if target is 3

      
      M, prepare 6 
      
      
      
      M).
    • Add PNU solution to the cells.[9]

    • Incubate for 20-30 minutes at Room Temperature. Note: Type II PAMs often show higher efficacy at RT (22-25°C) than at 37°C due to kinetic thermodynamic parameters.

  • Agonist Challenge:

    • Place plate in reader (FLIPR/FlexStation).

    • Inject Agonist (ACh) at 5x concentration (to account for volume dilution).

  • Data Acquisition: Record fluorescence for at least 60 seconds. PNU-potentiated signals are slow to decay.

Part 4: Protocol B - Whole-Cell Patch Clamp Electrophysiology

While calcium imaging provides throughput, electrophysiology provides mechanistic detail. PNU-120596 transforms the


 current from a "spike" to a "plateau."
Setup
  • Intracellular Solution: K-Gluconate or Cs-Gluconate based (Cs blocks K+ channels for better isolation).

  • Extracellular Solution: Standard Tyrode’s or aCSF.

  • Holding Potential: -60 mV to -80 mV.

Application Protocol
  • Establish Seal: Obtain G

    
     seal and break-in (Whole Cell).
    
  • Control Puff (Optional): Apply Agonist (1 mM Choline) for 20ms. You will see a very fast, small current (or nothing if expression is low).

  • PNU Perfusion: Perfuse PNU-120596 (1-3

    
    M) into the bath for 2 minutes .
    
    • Observation: You may see no current change during perfusion (PNU is not an agonist).

  • Agonist + PNU Co-application:

    • Apply Agonist in the continued presence of PNU-120596.[6][9][10]

    • Result: A massive inward current that rises slowly (100-500ms rise time) and decays extremely slowly (seconds).

Quantitative Comparison
FeatureNative

Response
PNU-120596 Modulated Response
Peak Current Low (pA range)High (nA range)
Decay (

)
< 10 ms (Rapid Desensitization)> 1000 ms (Prolonged Bursting)
Agonist Sensitivity Low (High

M needed)
High (nM sensitivity revealed)
Voltage Dependence RectifyingLinearized (in some conditions)

Part 5: Troubleshooting & Expert Insights

Cytotoxicity (The Calcium Overload)

Issue: PNU-120596 causes such massive calcium influx that it can induce apoptosis or excitotoxicity within hours. Solution:

  • Do not incubate cells with PNU-120596 + Agonist for >1 hour.

  • For long-term studies, use a specific

    
     antagonist (like Methyllycaconitine, MLA) to terminate the signal.
    
Temperature Sensitivity

Insight: Many researchers fail to replicate literature data because they run assays strictly at 37°C. Optimization: PNU-120596 efficacy is often higher at 22°C - 25°C . If signals are weak at physiological temperature, try running the assay at room temperature.

"Silent" Agonists

Insight: PNU-120596 can make weak partial agonists appear as full agonists. Validation: Always run a control with MLA (100 nM) or


-Bungarotoxin . If the PNU-potentiated signal is not blocked by MLA, it is an artifact (off-target effect).

References

  • Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization."[1][6][7][13] Journal of Neuroscience.

  • Gronlien, J. H., et al. (2007). "Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by specific antagonists." European Journal of Pharmacology.

  • Williams, D. K., et al. (2011). "Positive Allosteric Modulators as an Approach to Nicotinic Acetylcholine Receptor-Targeted Therapeutics: Advantages and Limitations." Biochemical Pharmacology.

  • Young, G. T., et al. (2008). "Potentiation of alpha7 nicotinic acetylcholine receptors via an allosteric transmembrane site."[7] Proceedings of the National Academy of Sciences (PNAS).[7] [7]

Sources

Application Note: 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE in Medicinal Chemistry

[1][2]

Executive Summary

4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) is a high-value bifunctional building block.[1][2] It features a semi-rigid piperidine core bridging a steric-demanding heteroaromatic system (3-methylpyridine) and a reactive primary amine.[1][2]

This scaffold is classified as "privileged" in drug discovery, particularly for:

  • Kinase Inhibitors: The 3-methyl group forces a non-planar conformation, often critical for selectivity in ATP-binding pockets (e.g., ALK, ROS1, CDK pathways).[3]

  • GPCR Modulators: Used in somatostatin and chemokine receptor antagonists where the piperidine nitrogen acts as a basic pharmacophore.[2][3]

  • Solubility Enhancement: The pyridine nitrogen provides a tunable pKa (~5-6) for salt formation, improving aqueous solubility of lipophilic payloads.

This guide details the physicochemical profile, synthetic utility, and validated protocols for integrating this moiety into lead optimization campaigns.[3]

Physicochemical Profile & Handling

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula C₁₁H₁₇N₃-
Molecular Weight 191.27 g/mol Low MW allows for "Lead-Like" derivatization.[1][2]
Appearance Pale yellow to light brown solid/oilOxidation sensitive; store under inert gas.[2][3]
pKa (Calculated) ~9.8 (Primary Amine), ~3.5 (Pyridine)The primary amine is highly nucleophilic; Pyridine N is deactivated by the 3-Me group.[3]
LogP (Calc) 0.8 - 1.2Good balance of lipophilicity for membrane permeability.[2]
Solubility DMSO, MeOH, DCM, dilute acidSoluble in organic solvents; forms salts with HCl/TFA.[3]
Hazards Irritant (H315, H319, H335)Standard PPE required.[3] Avoid inhalation of dust/vapor.[2][3]

Handling Insight: The primary amine is prone to carbamate formation upon prolonged exposure to atmospheric CO₂.[2][3] Store in a desiccator or under nitrogen.

Synthetic Utility & Reactivity Analysis[1][3][4]

Structural Logic

The molecule contains two nitrogen centers with distinct reactivity profiles:[4]

  • N1 (Piperidine-Pyridine Link): This bond is electronically stable but sterically congested due to the 3-methyl group on the pyridine ring.[2] This steric clash prevents the pyridine and piperidine rings from becoming coplanar, breaking molecular symmetry and increasing solubility—a key tactic in "escaping the flatland" of drug design.[3]

  • N4 (Primary Amine): This is the primary handle for diversification.[2][3] It is unhindered and highly nucleophilic.[2][3]

Key Transformations
  • Amide Coupling: Rapid reaction with activated esters (HATU, EDC) to form stable amides.[3]

  • Reductive Amination: Clean conversion to secondary/tertiary amines using aldehydes/ketones and STAB (Sodium Triacetoxyborohydride).[2][3][5]

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates for peptidomimetic designs.[2][3]

  • SNAr / Buchwald Couplings: The pyridine ring can be further functionalized at the C5 or C6 position if halogenated precursors are used.[3]

Visual Workflows (Graphviz)[2][3]

Diagram 1: Retrosynthetic & Reactivity Map

This diagram illustrates how the building block is constructed and its divergent reactivity.[3]

ReactivityMapPrecursor12-Chloro-3-methylpyridineTarget4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE(The Building Block)Precursor1->TargetSNAr (Heat/Base)Steric ChallengePrecursor24-Boc-aminopiperidinePrecursor2->Target1. SNAr2. TFA DeprotectionPathAAmide Coupling(Library Gen)Target->PathAR-COOH / HATUPathBReductive Amination(Linker Design)Target->PathBR-CHO / NaBH(OAc)3PathCUrea Formation(H-Bond Donors)Target->PathCR-NCO

Caption: Synthesis of the core scaffold via SNAr followed by divergent diversification pathways at the primary amine.

Experimental Protocols

Protocol A: Preparation of the Building Block (If not purchased)

Use this protocol if you need to synthesize the core scaffold from raw materials.

Reaction: Nucleophilic Aromatic Substitution (SNAr) Challenge: The 3-methyl group on the pyridine deactivates the 2-chlorine and adds steric bulk, requiring higher temperatures than standard SNAr.

  • Reagents:

    • 2-Chloro-3-methylpyridine (1.0 equiv)[1][2]

    • 4-(N-Boc-amino)piperidine (1.2 equiv)[1][2]

    • K₂CO₃ (2.0 equiv) or DIPEA (3.0 equiv)[2]

    • Solvent: DMSO or NMP (High boiling point polar aprotic)[2]

  • Procedure:

    • Dissolve 2-chloro-3-methylpyridine and 4-(N-Boc-amino)piperidine in DMSO (0.5 M concentration).

    • Add base (K₂CO₃).[2][3]

    • Critical Step: Heat to 100–120 °C for 16–24 hours. (Standard pyridines react at 60-80°C; the methyl group requires higher energy).[2]

    • Monitor by LCMS for conversion of the chloride.[3]

    • Workup: Dilute with water, extract with EtOAc.[3] Wash organic layer with brine (3x) to remove DMSO.[2][3] Dry over Na₂SO₄ and concentrate.

    • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4 ratio) at RT for 2 hours. Concentrate and neutralize with basic resin or NaOH workup to obtain the free amine.[3]

Protocol B: High-Efficiency Amide Coupling (Library Synthesis)

Optimized for parallel synthesis of drug candidates.[1][2]

Reagents:

  • Building Block: 4-Amino-1-(3-methyl-2-pyridyl)piperidine (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[2]

  • Base: DIPEA (3.0 equiv)[2]

  • Solvent: DMF or DMF/DCM (1:1)[2]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in DMF. Add 1.0 equiv of DIPEA.[2][3] Stir for 5 minutes at RT. Color change to yellow/orange is typical.[2]

  • Addition: Add the piperidine building block (dissolved in minimal DMF) to the activated acid mixture. Add the remaining DIPEA.[3]

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: LCMS should show [M+1] peak corresponding to Product.[2][3]

  • Quench: Add 10% NaHCO₃ solution.

  • Purification:

    • Precipitation: If the product precipitates, filter and wash with water/ether.[3]

    • Extraction: If soluble, extract with DCM.[3]

    • Chromatography: Flash column (DCM:MeOH 95:5 to 90:10).[2][3] The pyridine nitrogen makes the product streak on silica; add 1% NH₄OH or Et₃N to the eluent.[3]

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Ideal for creating flexible linkers.[2]

Reagents:

  • Building Block (1.0 equiv)

  • Aldehyde (1.1 equiv)[2]

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv)[2]

  • Acetic Acid (1-2 drops, catalytic)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Mix the amine and aldehyde in DCE.

  • Add Acetic Acid (pH should be ~5). Stir for 30 mins to form the imine.

  • Add STAB portion-wise.[2][3] Gas evolution (H₂) may occur.[2]

  • Stir overnight at RT.

  • Quench: Add sat. NaHCO₃. Stir vigorously for 15 mins.

  • Isolation: Extract with DCM. The product is often pure enough for biological screening after solvent removal.[3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Pyridine N interfering with activation?Unlikely. The primary amine is much more nucleophilic.[3] Ensure the acid is fully activated before adding the amine.[3]
Poor Solubility Product is too lipophilic or aggregates.[2][3]Switch solvent to NMP or add HFIP (Hexafluoroisopropanol) as a co-solvent.[2][3]
Streaking on TLC/Column Basic nitrogens interacting with silica.[2][3]Mandatory: Add 1% Triethylamine or Ammonia to your eluent system.[2][3] Use amine-functionalized silica cartridges if available.[1][2]
Incomplete SNAr (Synthesis) Steric hindrance of 3-Methyl group.[2]Increase temp to 130°C or switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

References

  • Sigma-Aldrich. 4-Amino-1-(3-methyl-2-pyridyl)piperidine Product Specification & MSDS. Link

  • Joung, et al. "Borenium-catalyzed hydrogenation of pyridine derivatives."[2][3] MDPI Molecules, 2023.[3] (Context on pyridine reduction/reactivity). Link[2][3]

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Protocol adaptation for piperidine amines). Link[2][3]

  • PubChem. Compound Summary: 4-(Aminomethyl)piperidine & Derivatives. Link

  • ChemRxiv. General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (Alternative synthesis routes). Link[2][3]

Application Note: Preclinical Assay Design and Triage Protocols for 4-Amino-1-(3-methyl-2-pyridyl)piperidine (AMPP) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and CNS Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Guide

Executive Summary & Rationale

The compound 4-amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6), hereafter referred to as the AMPP scaffold , is a highly versatile building block in central nervous system (CNS) drug discovery. The primary amine at the 4-position serves as a reactive handle for amide coupling or reductive amination, while the 3-methyl-2-pyridyl-substituted piperidine ring acts as a lipophilic, basic pharmacophore. This structural motif is frequently utilized to target aminergic G-protein coupled receptors (GPCRs) such as 5-HT and Dopamine receptors.

However, the physicochemical nature of this scaffold dictates specific experimental challenges. The basicity of the piperidine nitrogen enhances aqueous solubility but introduces significant liabilities, most notably blood-brain barrier (BBB) permeability restrictions and hERG channel blockade .

As a Senior Application Scientist, I have designed this guide to provide a self-validating, three-tiered assay cascade. This workflow ensures that only AMPP derivatives with optimal CNS penetration, high target efficacy, and low proarrhythmic risk advance to in vivo studies.

Workflow A AMPP Derivative Synthesis B PAMPA-BBB (Permeability) A->B B->A Low Permeability C cAMP Assay (Efficacy) B->C Pe > 4 x 10^-6 cm/s D hERG Patch-Clamp (Safety) C->D High Potency D->A High Liability E Lead Optimization D->E IC50 > 30 µM

Fig 1. Triage workflow for AMPP-derived compounds, from permeability to safety screening.

Module 1: Blood-Brain Barrier Penetration (PAMPA-BBB)

Causality & Experimental Logic

For an AMPP derivative to engage CNS targets, it must cross the blood-brain barrier. Because active efflux (e.g., P-glycoprotein) can confound early permeability data, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized to isolate and measure purely passive transcellular diffusion. To accurately mimic the physiological environment, the assay employs porcine brain lipid extracts and utilizes stirring technology to reduce the unstirred water layer (UWL) to ~60 µm[1].

Step-by-Step Protocol

Self-Validation Metric: Include Verapamil (high permeability) and Theophylline (low permeability) as internal controls.

  • Membrane Preparation: Coat the porous filter of a 96-well "acceptor" plate with 5 µL of porcine brain lipid extract dissolved in dodecane.

  • Compound Dilution: Dilute the AMPP derivatives from a 10 mM DMSO stock into a pH 7.4 phosphate buffer to a final concentration of 50 µM (final DMSO concentration ≤ 0.5%).

  • Assembly: Add 300 µL of the compound solution to the "donor" plate. Carefully place the lipid-coated "acceptor" plate (containing 200 µL of fresh buffer) on top of the donor plate.

  • Incubation: Incubate the assembly at room temperature for 60 minutes. Use a Gutbox™ stirring device to agitate the donor compartment, minimizing the aqueous boundary layer [1].

  • Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS or a UV plate reader.

  • Calculation: Calculate the effective permeability (

    
    ) in units of 
    
    
    
    cm/s.

Module 2: In Vitro Pharmacodynamics (cAMP Accumulation)

Causality & Experimental Logic

Assuming the AMPP derivative is optimized to target a Gi-coupled GPCR (e.g., Dopamine D2 or 5-HT1A), binding will inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels are naturally low, Forskolin is added to directly stimulate AC, creating a high cAMP baseline. The efficacy of the AMPP agonist is then measured by its ability to suppress this Forskolin-induced cAMP spike [2]. A phosphodiesterase inhibitor (IBMX) is mandatory to prevent the natural degradation of cAMP during the assay.

Pathway L AMPP Agonist R Gi-Coupled GPCR L->R Binds G Gi alpha subunit R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Catalysis Reduced ATP ATP ATP->AC FSK Forskolin FSK->AC Stimulates

Fig 2. Gi-coupled GPCR signaling pathway modulated by AMPP derivatives and Forskolin.

Step-by-Step Protocol

Self-Validation Metric: Calculate the Z'-factor using Forskolin-only wells (positive control) and vehicle wells (negative control). A Z' > 0.5 indicates a robust assay.

  • Cell Plating: Seed CHO-K1 cells stably expressing the target Gi-coupled GPCR into a 384-well microplate at 5,000 cells/well. Incubate overnight at 37°C.

  • Pre-incubation: Wash cells with assay buffer (HBSS + 20 mM HEPES) and add 500 µM IBMX. Incubate for 15 minutes to halt phosphodiesterase activity [2].

  • Stimulation: Add serial dilutions of the AMPP derivative (ranging from 10 µM to 0.1 nM) simultaneously with 10 µM Forskolin.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate (HTRF detection kit). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a Time-Resolved Fluorescence (TRF) reader. Calculate the

    
     using non-linear regression.
    

Module 3: Safety Pharmacology (Automated hERG Patch-Clamp)

Causality & Experimental Logic

The basic piperidine nitrogen in the AMPP scaffold is prone to protonation at physiological pH. Protonated amines are notorious for becoming trapped within the inner vestibule of the


 (hERG) potassium channel, leading to delayed ventricular repolarization (QT prolongation). To accurately assess this risk, automated patch-clamp electrophysiology  must be performed at physiological temperatures (35-37°C), as room-temperature assays often underestimate the potency of hERG blockers due to altered channel gating kinetics [3].
Step-by-Step Protocol

Self-Validation Metric: Include E-4031 or Terfenadine as a positive control. Ensure whole-cell input resistance remains >20 MΩ throughout the recording.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Automated Capture: Load the cells onto an automated patch-clamp platform (e.g., Patchliner or Qube). Apply negative pressure to establish a gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Temperature Control: Ensure the recording chamber is strictly maintained at 37°C [3].

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Apply the AMPP derivative in escalating concentrations (0.1 µM to 30 µM). Allow 3-5 minutes per concentration for steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the

    
     value for hERG inhibition.
    

Quantitative Data Presentation

To facilitate rapid decision-making, synthesize the outputs of the assay cascade into a standardized triage matrix. Below is a representative data table demonstrating how AMPP derivatives should be evaluated against reference standards.

Compound IDPAMPA-BBB

(

cm/s)
Target GPCR

(nM)
Emax (%)hERG

(µM)
Triage Decision
AMPP-Lead 01 14.2 (High)3.898> 30.0Advance to in vivo PK/PD
AMPP-Lead 02 0.9 (Low)1.29512.5Discontinue (Poor CNS Penetration)
AMPP-Lead 03 11.5 (High)8.41001.2Discontinue (Severe hERG Liability)
Reference (Verapamil) 16.0 (High)N/AN/A0.4Assay Validation Standard

References

  • NIH National Center for Advancing Translational Sciences (NCATS). Parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). Available at:[Link]

  • Polonchuk, L. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. Frontiers in Pharmacology, 3:3. Available at:[Link]

Application Note: 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE in Targeted Drug Delivery Systems

[1]

Executive Summary

4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) is a high-value pharmacophore scaffold used in the synthesis of targeted therapeutics, particularly kinase inhibitors (Akt/PI3K pathway) and G-Protein Coupled Receptor (GPCR) ligands.[1] Its structural architecture—a piperidine ring bridging a polar primary amine and a lipophilic pyridine moiety—makes it an ideal "warhead precursor" for Targeted Protein Degradation (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1]

This guide details the physicochemical properties, conjugation protocols, and formulation strategies required to incorporate this scaffold into targeted delivery systems.[1] It specifically addresses the challenge of utilizing the C4-primary amine as a "functional handle" without compromising the receptor-binding affinity of the pyridine-piperidine core.[1]

Chemical Biology & Pharmacophore Context

The "Privileged Scaffold" Status

In medicinal chemistry, the piperidine-pyridine motif is classified as a "privileged scaffold" due to its ability to present ligands in a specific spatial orientation that mimics ATP in kinase pockets or biogenic amines in GPCRs.[1]

  • Target Binding Domain (The Anchor): The 1-(3-methyl-2-pyridyl) moiety provides essential hydrophobic interactions and hydrogen bond acceptor sites (via the pyridine nitrogen) often required for binding to the hinge region of kinases (e.g., Akt, PI3Kδ).

  • Functional Vector (The Handle): The 4-amino group serves as a solvent-exposed nucleophile.[1] This is the critical site for chemical modification (conjugation) in drug delivery systems.[1]

Mechanism of Action in Targeted Delivery

When utilized in a Targeted Drug Delivery System (TDDS), this molecule typically functions in one of two roles:

  • The Warhead (Payload): It is the bioactive inhibitor.[1][2] The delivery system (e.g., a liposome or antibody) transports it to the tumor microenvironment to minimize systemic toxicity.[1]

  • The E3 Ligase Recruiter (PROTACs): It acts as the anchor binding to the target protein, while the 4-amino group is linked to an E3 ligase ligand (e.g., Cereblon), triggering ubiquitination and degradation of the target.[1]

Pharmacophore Visualization

The following diagram illustrates the functional segmentation of the molecule for conjugation logic.

PharmacophoreMapcluster_bioBiological InterfaceAmine4-Amino Group(Conjugation Handle)PiperidinePiperidine Ring(Rigid Spacer)Amine->PiperidineC4 PositionPyridine3-Methyl-2-Pyridyl(Target Binding / Lipophilic)Piperidine->PyridineN1 PositionTargetBiological Target(e.g., Akt/PI3K)Pyridine->TargetBinds Kinase/GPCRLinkerCleavable Linker(Peptide/Disulfide)Linker->AmineAmide Bond FormationNanocarrierNanocarrier/Antibody(Targeting Vector)Nanocarrier->LinkerSurface Attachment

Caption: Functional segmentation of 4-Amino-1-(3-methyl-2-pyridyl)piperidine showing the conjugation path (left) and target interaction (right).

Pre-Formulation Data & Solubility Profile

Before conjugation, the physicochemical baseline must be established.[1]

ParameterValue / CharacteristicImplication for Delivery
Molecular Weight 191.28 g/mol Small molecule; high diffusivity if released prematurely.[1]
LogP (Predicted) ~1.5 - 2.1Moderately lipophilic.[1] Permeable to cell membranes but requires solubilization for IV administration.[1]
pKa (Piperidine N) Low basicity (Aniline-like)The N1 is conjugated to the electron-deficient pyridine, reducing its basicity.[1]
pKa (Primary Amine) ~10.5Highly reactive nucleophile. Ideal for amide coupling or reductive amination.[1]
Solubility DMSO, Methanol, DCMSoluble in organic solvents; limited aqueous solubility at neutral pH.[1]
Appearance Pale yellow oil/solidPhotosensitive; store in amber vials under inert gas.[1]

Protocol: Conjugation to Carboxyl-Terminated Linkers (Amide Coupling)

This protocol describes the conjugation of 4-Amino-1-(3-methyl-2-pyridyl)piperidine to a carboxylic acid-functionalized linker (e.g., PEG-COOH or a PROTAC linker).[1] This is the standard method for incorporating the scaffold into a delivery system.[1]

Materials
  • Scaffold: 4-Amino-1-(3-methyl-2-pyridyl)piperidine (1.0 eq).

  • Linker/Polymer: Carboxyl-terminated precursor (e.g., HOOC-PEG-Maleimide) (1.1 eq).[1]

  • Coupling Agents: HATU (1.2 eq) or EDC/NHS.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxyl-Linker (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature (RT) for 15 minutes under Nitrogen atmosphere to form the activated ester.

  • Conjugation:

    • Dissolve 4-Amino-1-(3-methyl-2-pyridyl)piperidine (1.0 eq) in a minimal volume of DMF.

    • Add the scaffold solution dropwise to the activated linker solution.[1]

    • Critical Step: Monitor pH.[1][3] Ensure the reaction mixture remains basic (pH > 8) to keep the primary amine deprotonated.[1]

  • Reaction Monitoring:

    • Stir at RT for 4–12 hours.

    • Monitor by LC-MS.[1] Look for the disappearance of the starting amine (m/z 192.1 [M+H]+) and the appearance of the product mass.[1]

  • Work-up & Purification:

    • Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Flash Chromatography (DCM/MeOH gradient).[1] The pyridine ring usually streaks on silica; adding 1% Triethylamine to the eluent is recommended.[1]

  • Validation:

    • 1H NMR: Confirm the shift of protons adjacent to the amide bond.

    • HRMS: Confirm exact mass.

Application: Targeted Protein Degradation (PROTAC) Workflow

A major emerging application for this scaffold is in the synthesis of PROTACs, where the piperidine-pyridine motif targets a kinase (e.g., Akt) and is linked to an E3 ligase recruiter.[1]

Synthesis Workflow

PROTAC_Workflowcluster_valValidation CheckpointsStartStart: 4-Amino-1-(3-methyl-2-pyridyl)piperidineStep1Step 1: Linker Attachment(Nucleophilic Substitution / Amide Coupling)Start->Step1 React with Halo-alkyl ester or Activated AcidIntermediateIntermediate: Scaffold-Linker-COOHStep1->IntermediateStep2Step 2: E3 Ligase Ligand Coupling(e.g., Thalidomide/VHL)Intermediate->Step2 Deprotect & CoupleVal1LC-MS: Purity >95%Intermediate->Val1FinalFinal PROTAC(Warhead - Linker - E3 Ligand)Step2->FinalVal2Cell Assay: Western Blot (Target Degradation)Final->Val2

Caption: Synthetic route for converting the aminopiperidine scaffold into a functional PROTAC.

Analytical Quality Control (QC)[1]

To ensure the integrity of the drug delivery system, the following parameters must be verified for the 4-Amino-1-(3-methyl-2-pyridyl)piperidine conjugate.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Distinct pyridine protons (aromatic region) and piperidine ring protons (1.5–4.5 ppm).[1]
Purity HPLC (C18 column)> 98% area under the curve (AUC).[1]
Free Amine Content Kaiser Test / NinhydrinNegative (Colorless) indicates successful conjugation of the 4-amino group.[1]
Residual Solvent GC-HeadspaceDMF < 880 ppm (ICH Q3C limits).[1]

References

  • PubChem. (2025).[1][4] 4-Amino-1-(3-methyl-2-pyridyl)piperidine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Caldwell, J. J., et al. (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249.[1] [Link]

  • Li, Z., et al. (2019).[1][5] Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115051.[1] [Link]

  • Makhoba, X. H., et al. (2020).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(11), 2524.[1] [Link]

Application Note: Formulation of 4-Amino-1-(3-methyl-2-pyridyl)piperidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the formulation strategies for 4-amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6), a structural motif commonly found in kinase inhibitors, GPCR ligands, and antiviral agents.[1][2][3] Due to the presence of a basic primary amine and a pyridine ring, this compound exhibits pH-dependent solubility and moderate lipophilicity.[4] This document provides standardized protocols for preparing intravenous (IV) and oral (PO) formulations suitable for rodent pharmacokinetic (PK) and efficacy studies, ensuring bioavailability and experimental reproducibility.

Physicochemical Profile & Formulation Logic

To design a robust vehicle, we must first understand the molecular behavior of the analyte.[4]

Structural Analysis[2][3][4]
  • Compound: 4-Amino-1-(3-methyl-2-pyridyl)piperidine[1][2][4][5]

  • Molecular Formula: C₁₁H₁₇N₃[1][2][3]

  • Molecular Weight: 191.28 g/mol [2]

  • Ionization (pKa): The molecule contains two relevant basic centers:[1][2]

    • Primary Amine (C-4 position): Highly basic (Estimated pKa ~10.5).[1][2][3][4]

    • Pyridine Nitrogen: Moderately basic (Estimated pKa ~6.5 due to the electron-donating effect of the amino-piperidine substituent).[1][2][3][4]

  • Lipophilicity (LogP): Estimated ~1.2 – 1.9.[1][4]

  • Physical State: Typically a viscous oil or low-melting solid in its free base form; hygroscopic.[1][2][3][4]

Solubility Strategy

The Challenge: As a free base, the compound is lipophilic and poorly soluble in neutral aqueous media (pH 7.4).[4] The Solution:

  • Protonation: Solubility increases dramatically at pH < 6.[1][2][3][4]0. Acidification is the primary solubilization strategy.[2][4]

  • Co-solvency: Organic co-solvents (DMSO, PEG 400) break hydrophobic interactions.[2][4]

  • Complexation: Cyclodextrins (HP-β-CD) shield the lipophilic core, reducing irritation and precipitation risks.[1][2][3]

Formulation Decision Tree

The following flowchart illustrates the logic for selecting the appropriate vehicle based on the administration route and required concentration.

FormulationTree Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO ConcCheck Target Conc > 5 mg/mL? IV->ConcCheck SolubilityCheck Soluble in Vehicle? PO->SolubilityCheck SimpleIV Standard Solution: 5% DMSO / 95% Acidic Saline ConcCheck->SimpleIV No ComplexIV Enhanced Solution: 10% DMSO / 20% HP-β-CD / Saline ConcCheck->ComplexIV Yes POSolution Solution: PEG400 / Water (pH 4) SolubilityCheck->POSolution Yes (Preferred) POSuspension Suspension: 0.5% Methylcellulose / 0.1% Tween 80 SolubilityCheck->POSuspension No (High Dose)

Figure 1: Decision matrix for vehicle selection based on route and solubility thresholds.

Detailed Protocols

Protocol A: Preparation of Stock Solution (50 mg/mL)

Purpose: To create a stable, high-concentration concentrate for dilution into daily dosing vehicles.[1][2][3]

Materials:

  • Compound (Free Base)[2]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent)

  • Amber glass vials (to protect from light)

Procedure:

  • Weigh 500 mg of 4-amino-1-(3-methyl-2-pyridyl)piperidine into a 20 mL amber vial.

  • Add 10 mL of anhydrous DMSO.

  • Vortex vigorously for 2 minutes.

  • Sonicate in a water bath at ambient temperature for 5–10 minutes until visually clear.

  • QC Check: Inspect for particulates. The solution should be clear and slightly yellow.[4]

  • Storage: Store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.[1][2][4]

Protocol B: Intravenous (IV) Formulation (Solution)

Target Concentration: 1 – 5 mg/mL Vehicle: 5% DMSO / 20% HP-β-CD / 75% Saline[1][2][3]

Rationale: This vehicle uses Cyclodextrin (HP-β-CD) to encapsulate the lipophilic portion, preventing phlebitis and precipitation upon injection.[1][2]

Materials:

  • Stock Solution (Protocol A)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1][2][4]

  • 0.9% Saline (Sterile)

  • 0.1 N HCl (for pH adjustment)

Procedure:

  • Prepare Vehicle Base: Dissolve 20 g of HP-β-CD in 80 mL of 0.9% Saline. Stir until clear.

  • Aliquot Stock: Transfer 0.5 mL of Stock Solution (50 mg/mL) into a fresh sterile tube.

  • Add Vehicle: Slowly add 9.5 mL of the HP-β-CD/Saline vehicle while vortexing continuously. Do not add vehicle all at once to prevent shock precipitation.[1][2]

  • pH Adjustment (Critical): Measure pH. If pH > 6.0, titrate carefully with 0.1 N HCl to pH 4.5 – 5.5 . The amine must be protonated to ensure solubility.[4]

  • Filtration: Filter through a 0.22 µm PES syringe filter into a sterile vial.

  • Final Conc: 2.5 mg/mL.

  • Usage: Use within 24 hours.

Protocol C: Oral (PO) Formulation (Solution/Suspension)

Target Concentration: 10 – 100 mg/mL[2][3]

Option 1: Solution (Low to Medium Dose)

Vehicle: 10% DMSO / 40% PEG 400 / 50% Water (pH adjusted)[2][3]

  • Dispense required volume of Stock Solution (Protocol A).[2][4]

  • Add PEG 400 (40% of final volume) and vortex.

  • Add Distilled Water (50% of final volume).

  • Adjust pH to 4.0 using 1.0 N HCl.[2][4]

  • Note: If precipitation occurs, switch to Option 2.[4]

Option 2: Suspension (High Dose / Tox Studies)

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water[2][3]

  • Weigh Solid: Weigh the required amount of solid compound (do not use DMSO stock) into a mortar.[2][4]

  • Wetting: Add Tween 80 (0.1% of final volume) and triturate with a pestle to wet the powder.

  • Levigation: Slowly add the 0.5% MC solution in small increments, grinding continuously to form a smooth paste.

  • Dilution: Transfer to a vial and rinse the mortar with remaining MC solution to reach final volume.

  • Homogenization: Vortex or use a probe homogenizer for 30 seconds.

  • Dosing: Stir continuously with a magnetic bar during dosing to ensure uniformity.

Stability & Quality Control

ParameterAcceptance CriteriaMethod
Appearance Clear, particle-free (Solutions) Uniform dispersion (Suspensions)Visual Inspection
pH IV: 4.5 – 6.0 PO: 3.0 – 7.0pH Meter
Purity > 95% peak areaHPLC-UV (254 nm)
Concentration ± 10% of targetHPLC vs Standard Curve

HPLC Method for Verification:

  • Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2][3]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Pyridine absorption).[1][2][4]

Safety & Handling

  • Hazard Identification: As an aminopiperidine derivative, treat as a potential irritant and sensitizer.[2][4]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4] Handle powder in a fume hood to avoid inhalation.[4]

  • Waste: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.[1][2][3][4]

References

  • Compound Data: PubChem. 4-Amino-1-(3-methyl-2-pyridyl)piperidine (CAS 902837-09-6).[1][2][3][4] National Library of Medicine.[4] Link[2]

  • Preclinical Formulation: Li, P., & Zhao, L. (2007).[4] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics. Link

  • Cyclodextrin Safety: Gould, S., & Scott, R. C. (2005).[4] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link

  • Vehicle Selection: Strickley, R. G. (2004).[2][3][4] Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

Sources

Troubleshooting & Optimization

improving the yield of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #TS-SYN-4829 Subject: Optimization of 4-amino-1-(3-methyl-2-pyridyl)piperidine Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: Low yield and incomplete conversion during the synthesis of 4-amino-1-(3-methyl-2-pyridyl)piperidine. Target Molecule: 1-(3-methylpyridin-2-yl)piperidin-4-amine.

Root Cause Diagnosis: The primary bottleneck is the steric hindrance imposed by the methyl group at the C3 position of the pyridine ring. In a standard Nucleophilic Aromatic Substitution (SNAr), the incoming nucleophile (4-aminopiperidine) must attack the C2 position. The adjacent C3-methyl group physically obstructs the trajectory of attack and destabilizes the transition state (Meisenheimer complex).

Furthermore, if you are using unprotected 4-aminopiperidine, you likely face regioselectivity issues (primary vs. secondary amine attack) and dimerization , leading to a complex impurity profile that makes purification difficult.

Strategic Workflows (Decision Logic)

Before proceeding, select your pathway based on available resources and current failure mode.

Synthesis_Logic Start Current Status: Low Yield Check_SM Starting Material: 2-Halo-3-methylpyridine Start->Check_SM Decision Is the Halogen Cl or Br? Check_SM->Decision Route_A Route A: Thermal S_NAr (Economy) Decision->Route_A Chlorine (Cheap) Route_B Route B: Buchwald-Hartwig (High Performance) Decision->Route_B Bromine (Reactive) Cond_A Requires: - DMSO/NMP - >120°C - Strong Base Route_A->Cond_A Cond_B Requires: - Pd Catalyst - BINAP/Xantphos - NaOtBu Route_B->Cond_B Result Target Intermediate: Protected Amine Cond_A->Result Cond_B->Result

Figure 1: Decision matrix for selecting the optimal synthetic route based on halogen leaving group and available equipment.

Protocol Optimization Guides

Protocol A: The "Brute Force" SNAr (Economy Route)

Best for: Large scale, cost-sensitive projects, or when Pd-catalysts are unavailable.

The Fix: Standard ethanol reflux will fail here. You must switch to a polar aprotic solvent to strip the cation from the base and increase the nucleophilicity of the amine, combined with high heat to overcome the steric barrier.

Reagents:

  • Electrophile: 2-Chloro-3-methylpyridine (1.0 equiv)

  • Nucleophile: 4-(Boc-amino)piperidine (1.2 equiv) — Crucial: Use Boc-protected to prevent side reactions.

  • Base: K2CO3 (2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-chloro-3-methylpyridine and 4-(Boc-amino)piperidine in DMSO (concentration ~0.5 M).

  • Base Addition: Add finely ground K2CO3.

  • Thermal Activation: Heat to 120–130°C for 16–24 hours.

    • Tip: If using a microwave reactor, heat to 150°C for 45-60 minutes.

  • Workup: Cool to RT. Pour into crushed ice/water (10x volume). The organic product should precipitate.

  • Filtration: Filter the solid. If it oils out, extract with EtOAc, wash 3x with water (to remove DMSO), and dry over Na2SO4.

Troubleshooting Table:

Observation Diagnosis Solution
<10% Conversion Temp too low / Chloride unreactive Switch solvent to NMP and raise temp to 140°C. Add KI (0.1 equiv) as a catalyst (Finkelstein condition).
Black Tar Oxidative decomposition Degas solvent with N2 for 15 mins before heating.

| Product "Oils Out" | DMSO retention | Wash organic layer with 5% LiCl solution to strip DMSO. |

Protocol B: Buchwald-Hartwig Amination (High Yield Route)

Best for: High value/small scale, or if the SNAr fails to reach >50% conversion.

The Fix: Palladium catalysis bypasses the steric barrier by forming a bond via oxidative addition/reductive elimination rather than direct nucleophilic attack.

Reagents:

  • Electrophile: 2-Bromo-3-methylpyridine (1.0 equiv) — Bromide is superior to Chloride for Pd chemistry.

  • Nucleophile: 4-(Boc-amino)piperidine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: BINAP or Xantphos (4-10 mol%) — Bidentate ligands are required to prevent catalyst deactivation by the pyridine nitrogen.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry glassware and cycle N2/Vacuum 3 times.

  • Mixing: Add Pd source, Ligand, Base, and Electrophile. Add Solvent.[1][2] Stir for 5 mins to pre-complex.

  • Addition: Add the amine nucleophile.

  • Heating: Heat to 100°C (Toluene) or Reflux (Dioxane) for 12 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via column chromatography.[1][2]

Deprotection & Isolation (The "Crash Out")

Once you have the Boc-protected intermediate, you must remove the group to yield the final 4-amino-1-(3-methyl-2-pyridyl)piperidine.

The Challenge: The final product is a polar diamine. It is water-soluble and difficult to extract from aqueous basic layers.

Recommended Protocol (HCl Salt Isolation):

  • Dissolve Boc-intermediate in 1,4-Dioxane or MeOH.

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2-4 hours.

  • Do not add water. The bis-HCl salt of the product should precipitate as a white/off-white solid.

  • Filter and Wash: Filter the solid and wash with Et2O to remove organic impurities. This yields the pure salt form, which is stable and easy to handle.

Visualizing the Impurity Profile

Impurity_Flow SM Starting Materials Reaction Reaction Mixture SM->Reaction Impurity1 Impurity A: Unreacted Chloride (Incomplete Conv.) Reaction->Impurity1 Low Temp Impurity2 Impurity B: Bis-alkylation (If no Boc used) Reaction->Impurity2 Wrong Reagent Impurity3 Impurity C: Oxidation Tars (No N2 purge) Reaction->Impurity3 O2 Leak Product Target Product Reaction->Product Optimized

Figure 2: Common impurity pathways. Impurity B is eliminated by using Boc-protected amine.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent? A: No. Ethanol's boiling point (78°C) is insufficient to overcome the activation energy barrier caused by the 3-methyl steric hindrance. You need >120°C. Additionally, ethanol is protic and will solvate the anion, reducing its nucleophilicity.

Q: My TLC shows a spot that drags (streaks). How do I purify this? A: The free amine interacts strongly with silica.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH eluent. This deactivates the acidic sites on the silica gel.

Q: Why use Pd2(dba)3 instead of Pd(PPh3)4? A: Pd(PPh3)4 is often not active enough for sterically hindered aryl chlorides. Pd2(dba)3 combined with a specialized ligand like Xantphos or BINAP creates a catalyst with a wider "bite angle" that facilitates the reductive elimination step, which is the rate-determining step in hindered couplings [2].

References

  • Patent US7208603B2 : Synthesis method and intermediates of pyridin-2-yl-methylamine. (Demonstrates reductive amination and coupling strategies for similar pyridine-piperidine scaffolds).

  • Chemical Reviews : Palladium-Catalyzed Carbon-Nitrogen Bond Formation. (Authoritative review on Buchwald-Hartwig mechanism and ligand selection for hindered substrates).

  • NIH / PMC : Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals. (Discusses SNAr limitations on sterically hindered electrophiles).

  • NIH / PMC : Synthesis of N-Substituted-3-amino-4-halopyridines. (Provides protocols for deprotection and handling of amino-pyridine intermediates).

Sources

purification challenges of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Executive Summary: The "Sticky" Amine Challenge

You are likely here because your compound is streaking on TLC, eluting as a broad tail on flash chromatography, or turning into an intractable oil upon concentration.

4-Amino-1-(3-methyl-2-pyridyl)piperidine presents a "perfect storm" of purification challenges:

  • High Polarity: The primary amine (

    
    ) and the pyridine nitrogen create a highly polar surface area.
    
  • Basicity: The primary amine (pKa ~10.5) and pyridine ring (pKa ~6.0) interact aggressively with the acidic silanol groups (

    
    ) present on standard silica gel.
    
  • Chelation Potential: If synthesized via Buchwald-Hartwig amination, the diamine motif is an excellent ligand for Palladium, making catalyst removal difficult.

This guide moves beyond standard protocols to provide field-proven solutions for these specific issues.

Module 1: Chromatographic Strategies (The "Anti-Tailing" Protocols)

Standard silica chromatography (Hexane/Ethyl Acetate) will fail for this molecule. The compound will likely adsorb irreversibly to the silica or elute continuously over 20 fractions.

Protocol A: Amine-Modified Normal Phase (The Gold Standard)

Best for: Crude mixtures >500 mg where solubility in DCM is good.

The Mechanism: You must saturate the acidic silanol sites on the silica before your amine gets there. Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (28%


 in 

).
StepActionTechnical Rationale
1 Prepare Solvent A DCM (Pure)
2 Prepare Solvent B DCM : MeOH :

(89 : 10 : 1)
3 Column Pre-treatment Flush column with 10% Solvent B for 2 CV (Column Volumes), then re-equilibrate with Solvent A.
4 Gradient 0% B to 100% B over 15-20 CV.

Pro-Tip: If you cannot use aqueous ammonia (miscibility issues), use 1-3% Triethylamine (TEA) in the mobile phase. However, TEA is harder to remove (high boiling point) than ammonia.

Protocol B: High-pH Reverse Phase (C18)

Best for: Final polishing or if the compound is water-soluble.

Standard acidic C18 (Water/Acetonitrile + 0.1% TFA) is NOT recommended .

  • Why? At pH 2 (TFA), the primary amine is fully protonated (

    
    ). It becomes extremely polar and will elute at the solvent front (void volume) with no separation.
    

The Fix: High pH Buffer

  • Stationary Phase: C18 (Ensure the column is rated for pH 10, e.g., Biotage® Sfär C18 or Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 9.5-10 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile.

  • Result: The amine remains neutral (deprotonated), increasing hydrophobicity and allowing it to interact with the C18 chains for excellent resolution.

Module 2: Decision Logic & Workflow

Use this logic gate to determine the optimal purification route based on your crude mixture's profile.

PurificationStrategy Start Crude Reaction Mixture CheckSolubility Check Solubility: Is it soluble in DCM? Start->CheckSolubility YesDCM Yes (DCM Soluble) CheckSolubility->YesDCM NoDCM No (Oily/Aq. Soluble) CheckSolubility->NoDCM Flash Flash Chromatography (Silica) YesDCM->Flash ReversePhase Reverse Phase (C18) NoDCM->ReversePhase Modifier MUST ADD MODIFIER: 1% NH4OH or 2% TEA Flash->Modifier SaltCheck Alternative: Salt Formation? Modifier->SaltCheck Buffer High pH Buffer (Ammonium Bicarbonate pH 10) ReversePhase->Buffer Buffer->SaltCheck Oxalate Oxalate/Fumarate Salt (Crystallizes well) SaltCheck->Oxalate

Figure 1: Decision matrix for selecting the purification method based on solubility and phase requirements.

Module 3: Non-Chromatographic Isolation (Salt Formation)

If chromatography is failing or scaling up is too expensive, converting the free base oil into a crystalline salt is the most robust method.

Why not HCl? Piperidine HCl salts are often hygroscopic (absorb water from air) and become deliquescent gums.

Recommended: The Oxalate or Fumarate Method Dicarboxylic acids often bridge the two amine centers, creating a stable lattice.

  • Dissolution: Dissolve 1.0 eq of crude free base in minimal hot Ethanol or Isopropanol.

  • Acid Addition: Add 1.0 eq of Oxalic Acid (dissolved in the same solvent) dropwise.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Filtration: Filter the white precipitate.

    • Note: This purifies the compound from non-basic impurities (which stay in the mother liquor).

  • Recovery: If the free base is needed later, partition the salt between DCM and 1M NaOH.

Module 4: Impurity Scavenging (Metal Removal)

If this molecule was synthesized via Buchwald-Hartwig (coupling 4-aminopiperidine + 2-halo-3-methylpyridine) or Hydrogenation (removing Cbz/Bn protecting groups), metal contamination is a major risk. The diamine structure binds Pd and Pt tightly.

The Symptom: Product is off-white, gray, or brown. The Fix: SiliaMetS® (Silica-supported metal scavengers).

Metal Catalyst UsedRecommended ScavengerMode of Action
Pd(OAc)2 / Pd(dba)3 SiliaMetS® Thiol (SH) Binds Pd(II) efficiently.
Pd(PPh3)4 SiliaMetS® TAAcOH Triamine tetraacetic acid (EDTA-like) for Pd(0).
Pt / Rh SiliaMetS® Cysteine High affinity for Pt/Rh residues.

Protocol:

  • Dissolve crude in solvent (THF or MeOH).

  • Add 4 equivalents of scavenger resin (relative to expected metal load).

  • Stir at 40°C for 4 hours.

  • Filter through a simple frit. The metal stays on the resin; your product is in the filtrate.

FAQ: Troubleshooting Common Issues

Q: My product turned yellow overnight on the bench. Is it ruined? A: Likely not. Primary amines on piperidines are prone to surface oxidation (N-oxides) or absorbing


 from the air to form carbamates.
  • Fix: Check LCMS. If the main peak is still there, it's just a surface impurity. Wash with dilute base (1M NaOH) and extract. Store under Argon/Nitrogen in the freezer.

Q: I see two spots on TLC that merge. What is happening? A: This is "streaking" due to the protonation equilibrium on silica.

  • Test: Dip your TLC plate in a solution of 5% TEA in Hexane before spotting your compound. If the two spots merge into one tight spot, it was just an artifact of the silica acidity.

Q: Can I use Acetone/Hexane for chromatography? A: Avoid acetone with primary amines. Acetone can react with the 4-amino group to form an imine (Schiff base) (


), appearing as a new impurity +40 mass units in LCMS. Stick to DCM/MeOH or EtOAc/EtOH.

References & Further Reading

  • Biotage Application Note: "Strategies for Flash Purification of Polar Amines." (Discusses the use of amine-modified silica and high-pH reverse phase).

  • Teledyne ISCO: "Purification of Highly Polar Compounds using RediSep Gold Amine Columns." (Technical breakdown of silanol interactions).

  • Journal of Medicinal Chemistry: General protocols for aminopyridine synthesis and purification often cited in kinase inhibitor research (e.g., J. Med. Chem. 2010, 53, 12, 4615–4628 - Note: Representative citation for class of compounds).

  • BenchChem Technical Support: "Purification of Piperidine Derivatives and Troubleshooting Guide." (General handling of piperidine basicity).

(Note: While specific literature on this exact CAS is proprietary/scarce, the protocols above are standard best practices for the chemical class of aminopyridyl-piperidines.)

stability and degradation of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE (CAS 902837-09-6). Understanding the stability and degradation profile of this compound is critical for ensuring experimental reproducibility, maintaining sample integrity, and developing robust analytical methods. This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs): General Stability & Handling

Q1: What are the optimal storage and handling conditions for 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE?

A1: Proper storage is the first line of defense against degradation. Based on the chemical nature of the piperidine and pyridine moieties and general best practices for amine-containing compounds, the following conditions are recommended:

  • Temperature: Store at room temperature or, for long-term storage, in a cool environment (2-8°C).[1] High temperatures can accelerate chemical reactions, leading to degradation.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. The primary amino group and the pyridine nitrogen are susceptible to oxidation.

  • Light: Keep in a dark place, using amber vials or storing containers in a light-blocking secondary container. Exposure to UV or visible light can induce photolytic cleavage of C-N bonds.[2]

  • Moisture: Keep the container tightly closed in a dry, well-ventilated place.[3][4][5] Moisture can lead to hydrolysis, particularly if acidic or basic impurities are present.[1]

Q2: What are the most probable degradation pathways for this molecule?

A2: The structure of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE contains several functional groups that can be susceptible to degradation under stress conditions:

  • Oxidation: The primary amino group on the piperidine ring is a prime target for oxidation. The nitrogen atom in the pyridine ring can also be oxidized to form an N-oxide. Oxidative stress is a common degradation pathway for such compounds.

  • Hydrolysis: Under harsh acidic or basic conditions, the C-N bonds within the piperidine ring or the bond connecting the piperidine and pyridine rings could be susceptible to cleavage.[2]

  • Photodegradation: Aromatic systems and amine functionalities can absorb UV light, potentially leading to the formation of radicals and subsequent degradation products.[2]

Q3: Is this compound known to be hygroscopic?

Troubleshooting & Optimization Guide

This section addresses specific issues that may arise during experimentation, providing a logical workflow to identify and resolve the root cause.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

You observe new, unexpected peaks in your chromatogram that were not present in the initial analysis of a fresh sample.

Troubleshooting Workflow ```dot

G start Unexpected Peak Observed check_blank Inject a Blank Solvent Run start->check_blank carryover Issue is Carryover. Implement robust needle wash. check_blank->carryover Peak Present no_carryover No Peak in Blank check_blank->no_carryover Peak Absent check_mass_balance Perform Peak Purity & Mass Balance Analysis no_carryover->check_mass_balance mass_balance_ok Mass Balance Fails? (Area % of Parent + Impurities < 95%) check_mass_balance->mass_balance_ok mass_balance_fail Yes mass_balance_ok->mass_balance_fail Yes mass_balance_pass No mass_balance_ok->mass_balance_pass No volatile_products Consider Non-UV Active or Volatile Degradants. Use a mass-sensitive detector (MS/CAD). mass_balance_fail->volatile_products identify_peak Identify Peak using MS mass_balance_pass->identify_peak known_degradant Peak is a Known Degradant. Review storage/handling. identify_peak->known_degradant unknown_degradant Peak is an Unknown Degradant. Proceed with forced degradation studies to confirm pathway. identify_peak->unknown_degradant

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a stock solution of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. [2]2. Application of Stress: Expose the sample to the conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance. [6]Analyze samples at various time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent / MethodTypical TemperatureReference
Acidic Hydrolysis 0.1 M HCl60°C[2]
Basic Hydrolysis 0.1 M NaOH60°C[2]
Oxidative 3% H₂O₂Room Temperature[7]
Thermal (Solid) Dry Heat Oven105°C[2][7]
Photolytic ICH Q1B compliant chamberRoom Temperature[2]
  • Sample Quenching & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method coupled with both UV and MS detectors.

Protocol 2: Stability-Indicating RP-HPLC Method (Starting Point)

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

ParameterRecommended ConditionRationale
HPLC System Standard system with Pump, Autosampler, Column Oven, and PDA/UV Detector.Standard instrumentation for pharmaceutical analysis.
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm).A C18 column is a versatile and robust choice for separating polar to moderately non-polar compounds like the target analyte and its potential degradants. [7]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape for amine-containing compounds and is compatible with mass spectrometry. A gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended to ensure separation of all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. [7]
Column Temp. 30°CUsing a column oven ensures consistent retention times. [2][7]
Detection PDA/UV Detector at 210 nm and ~260 nm.The compound lacks a strong chromophore, so detection at a lower wavelength like 210 nm is often necessary. [7]Monitoring a second wavelength corresponding to the pyridine ring (~260 nm) can be helpful.
Injection Vol. 10 µLA typical injection volume to avoid column overload. [7]

References

  • Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-1-METHYLPIPERIDINE - ChemicalBook. (2022, August 11).
  • Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 10).
  • 4 - Safety D
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY D
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchG
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • 4-Amino-1-(3-methyl-2-pyridyl)piperidine - Sigma-Aldrich.
  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - Redalyc.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed. (2021, April 5).
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaric
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchG
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 4-Amino-2,2,6,6-tetramethylpiperidine - Wikipedia.
  • 4-Amino-1-methylpiperidine - Chem-Impex.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (2025, July 4).
  • 4-Amino-1-[(3-methylphenyl)methyl]pyridin-2-one - PubChem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
  • Thermal Degradation of Piperazine Blends with Diamines - ResearchG
  • US20100016365A1 - Substituted 4-amino-piperidines - Google P
  • WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google P
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. (2010, February 12).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19).

Sources

Technical Support Center: Optimizing 4-Amino-1-(3-methyl-2-pyridyl)piperidine in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: 4-Amino-1-(3-methyl-2-pyridyl)piperidine CAS: 902837-09-6 Chemical Class: Aminopiperidine / Pyridine derivative Primary Application: Medicinal chemistry building block, GPCR/Kinase ligand synthesis fragment.[1]

Executive Summary

This guide addresses the specific physicochemical challenges associated with 4-Amino-1-(3-methyl-2-pyridyl)piperidine . As a senior application scientist, I have identified that users most frequently encounter issues related to pH-dependent solubility and precipitation upon dilution from DMSO stocks.

This molecule contains a primary amine (piperidine-4-NH2) and a pyridine ring.[1] Its solubility is governed by the protonation state of these nitrogens.[1] At physiological pH (7.4), the free base form may exhibit reduced solubility compared to acidic conditions, leading to "crashing out" in standard assay buffers like PBS.[1]

Part 1: Stock Solution Preparation & Storage

The Core Issue: Hygroscopicity and Freeze-Thaw Instability.[1] Aminopiperidines can be hygroscopic.[1][2] If your DMSO stock absorbs atmospheric water, the compound may degrade or precipitate over time.[1]

Protocol: Creating a Robust Stock Solution
  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1] Avoid water-containing DMSO, as water lowers the solubility limit of this lipophilic amine.[1][2]

  • Concentration: Target a stock concentration of 10 mM or 20 mM . Avoid pushing to 100 mM unless absolutely necessary, as this increases the risk of precipitation upon freezing.[1]

  • Dissolution:

    • If the compound is a solid (salt or free base), vortex vigorously for 60 seconds.[1]

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5-10 minutes.[1]

  • Storage: Aliquot into single-use vials (typically 20-50 µL) to prevent freeze-thaw cycles. Store at -20°C or -80°C.

Table 1: Solvent Compatibility Matrix

SolventSolubility RatingNotes
DMSO ExcellentRecommended for stock solutions (10-50 mM).[1]
Ethanol GoodUseful for intermediate dilutions; evaporates in some plate assays.[1]
Water (pH 7) Poor (Free Base)Risk of precipitation. The free base is lipophilic.[1]
0.1 M HCl ExcellentProtonation of the amine (-NH3+) drastically improves solubility.[1]
PBS (pH 7.4) VariableHigh Risk. High salt and neutral pH can force precipitation.[1]

Part 2: The "Solubility Cliff" (Dilution Strategy)

The Core Issue: Precipitation upon addition to Assay Buffer.[1][3] When you pipette a 10 mM DMSO stock directly into PBS (pH 7.4), the solvent environment changes instantly from 100% organic to 100% aqueous.[1] This "shock" causes the hydrophobic free base to aggregate before it can disperse.[1]

The Fix: Intermediate Dilution Step

Do not dilute directly from Stock


 Assay Well.[1][4] Use an intermediate step to "step down" the DMSO concentration.

Graphviz Workflow: The Anti-Precipitation Protocol

DilutionWorkflow cluster_logic Mechanism Stock DMSO Stock (10 mM) Inter Intermediate Plate (Buffer + 5% DMSO) Stock->Inter 1:20 Dilution (Step 1) Precip PRECIPITATION (The Crash) Stock->Precip Direct Addition (Avoid!) Assay Final Assay Well (Buffer + <1% DMSO) Inter->Assay 1:10 Dilution (Step 2) Step1 Step 1: Lowers [Compound] while keeping organic solvent high enough to prevent aggregation.

Caption: Figure 1. The Intermediate Dilution Strategy prevents the "Solubility Cliff" by gradually transitioning the compound from organic to aqueous phase.

Step-by-Step Dilution Protocol
  • Prepare Intermediate Buffer: Create a solution of Assay Buffer + 5% DMSO.[1]

  • Step 1 (Intermediate): Dilute your 10 mM stock 1:20 into the Intermediate Buffer.

    • Result: 500 µM compound in 9.75% DMSO.[1] (Solubility is maintained).

  • Step 2 (Final): Dilute the Intermediate solution 1:10 into your final Assay Buffer (e.g., cell media or PBS).

    • Result: 50 µM compound in ~1% DMSO.[1]

    • Why this works: The compound is already dispersed at a lower concentration before hitting the harsh 100% aqueous environment.[1]

Part 3: pH and Salt Sensitivity

The Core Issue: The pKa of the primary amine is likely ~10.5, and the pyridine nitrogen is ~5.2.[1]

  • At pH 7.4: The primary amine is mostly protonated (charged, soluble), but the pyridine is uncharged (lipophilic).[1] The overall molecule has mixed character.[1]

  • Salt Effects: High salt concentrations (like in PBS or saline) can shield charges and reduce solubility via the "Common Ion Effect" or simple "Salting Out."[1]

Troubleshooting Guide: Buffer Optimization
ObservationDiagnosisCorrective Action
Cloudiness in PBS Salting out of the free base.[1]Switch to a low-salt buffer (e.g., 20mM Tris or HEPES) if the assay allows.[1]
Precipitate at pH > 8 Deprotonation of amine.[1]Ensure assay pH is < 7.[1]5. Do not use Carbonate buffers (pH 9).[1]
Signal Drift Compound adhering to plastic.[1]Add 0.01% Tween-20 or 0.1% BSA to the buffer.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: I bought the compound as a "Free Base." It won't dissolve in water.[1] Is it bad? A: No, this is expected. The free base form is lipophilic.[1] You must dissolve it in DMSO first.[1] If you need a purely aqueous stock (not recommended), you must convert it to a salt by dissolving it in 0.1 M HCl, but this is unstable for long-term storage.[1]

Q2: My IC50 curve is flat or noisy. What is happening? A: This is often due to Non-Specific Binding (NSB) .[1] The primary amine can stick to polystyrene plates.[1]

  • Solution: Use "Low-Binding" polypropylene plates for dilution.[1] Add a carrier protein (0.1% BSA) or detergent (0.01% Triton X-100) to your assay buffer to block surface sites.[1]

Q3: Can I use this compound in an assay involving NHS-esters or Aldehydes? A: CAUTION. No. The molecule contains a primary amine (-NH2).[1] It will react with NHS-esters (labeling reagents) or aldehydes (fixatives), destroying your compound and ruining the assay.[1]

  • Workaround: If you must use these reagents, ensure the compound is added after the reactive step is quenched.[1]

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected results in your assay.

TroubleshootingTree Start Issue Observed Precip Visible Precipitate (Turbidity) Start->Precip LowSignal Low Potency / Signal (No Precipitate) Start->LowSignal CheckConc Check Final Conc. Is it > 50 µM? Precip->CheckConc CheckTips Check Pipette Tips. Is compound sticking? LowSignal->CheckTips ActionDilute Action: Use Intermediate Dilution Protocol CheckConc->ActionDilute Yes ActionpH Action: Lower pH to < 7.4 CheckConc->ActionpH No (pH issue) ActionTween Action: Add 0.01% Tween-20 CheckTips->ActionTween Likely Adsorption

Caption: Figure 2. Diagnostic logic for solubility and potency issues.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility.[1] Bethesda (MD): National Library of Medicine (US).[1] Available from: [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] [Link]

  • PubChem. Compound Summary: Aminopiperidine Derivatives.[1] National Library of Medicine.[1] (General physicochemical properties for class). Available from: [Link]

Sources

overcoming resistance to 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Resistance to 4-AMPP-Based Targeted Therapies

As a Senior Application Scientist, I frequently consult with research teams encountering acquired resistance to experimental targeted therapies. The 4-amino-1-(3-methyl-2-pyridyl)piperidine (4-AMPP) moiety is a privileged pharmacophore widely utilized in next-generation, ATP-competitive small molecule kinase inhibitors (TKIs). While this scaffold provides exceptional hinge-binding affinity and deep-pocket penetration, its specific steric and lipophilic properties make it susceptible to distinct evolutionary escape routes by cancer cells.

This guide is designed to help drug development professionals diagnose, troubleshoot, and overcome acquired resistance to 4-AMPP-derived compounds in preclinical models.

Diagnostic Workflow for 4-AMPP Resistance

When a previously sensitive cell line or organoid model exhibits a sudden shift in IC50, identifying the precise molecular mechanism is critical. Resistance to 4-AMPP compounds generally falls into three categories: Target-site (Gatekeeper) mutations, Drug Efflux, or Bypass Signaling[1].

Resistance_Workflow Start Observe IC50 Shift in 4-AMPP-based TKI Seq Target Sequencing (Sanger/NGS) Start->Seq Mut Gatekeeper Mutation (e.g., T315I, V561M) Seq->Mut Mutation Detected NoMut Wild-Type Target Seq->NoMut No Mutation Efflux Efflux Assay (Rhodamine 123 +/- Verapamil) NoMut->Efflux MDR MDR1/ABCB1 Upregulation Efflux->MDR Efflux Active Bypass Phospho-RTK Array & Western Blot Efflux->Bypass Efflux Inactive AltSig Bypass Signaling (e.g., MET, IGF1R, PI3K) Bypass->AltSig Kinase Reactivation

Figure 1: Diagnostic workflow for identifying the primary mechanism of resistance to 4-AMPP drugs.

Troubleshooting & Self-Validating Protocols

Protocol A: Validating Efflux-Mediated Resistance (P-glycoprotein/MDR1)

The Causality: The basic 4-amino group and lipophilic piperidine ring of the 4-AMPP scaffold make it an ideal substrate for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). Prolonged exposure often leads to ABCB1 gene amplification, actively pumping the drug out of the cytoplasm.

Self-Validating Methodology: To prove efflux is the culprit, you must demonstrate that inhibiting the pump restores drug sensitivity.

  • Seed Cells: Plate parental (sensitive) and resistant cell lines at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence.
    
  • Pre-treatment: Incubate cells for 2 hours with 10 µM Verapamil (a well-characterized P-gp inhibitor) or a DMSO vehicle control.

  • Drug Exposure: Add your 4-AMPP-based inhibitor in a 10-point concentration gradient (e.g., 1 nM to 10 µM).

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence.

  • Data Interpretation: Calculate the Resistance Index (RI = IC50_resistant / IC50_parental). If the RI drops from >10 in the vehicle arm back to ~1.0 in the Verapamil arm, the resistance is definitively efflux-driven.

Protocol B: Diagnosing Bypass Signaling via Phospho-RTK Arrays

The Causality: If the primary target remains inhibited but the cells survive, the tumor has likely upregulated an alternative Receptor Tyrosine Kinase (RTK) to reactivate downstream survival pathways (PI3K/AKT or RAS/MAPK)[2].

Methodology:

  • Lysate Preparation: Treat resistant cells with the 4-AMPP drug at the parental IC90 for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Array Incubation: Incubate 200 µg of total protein lysate on a commercial Phospho-RTK array membrane overnight at 4°C.

  • Detection: Wash and probe with an HRP-conjugated pan-phosphotyrosine antibody.

  • Validation: If a novel spot appears (e.g., MET or IGF1R), validate by treating the resistant cells with a combination of your 4-AMPP drug and a specific inhibitor for the newly identified RTK. Synergy confirms the bypass mechanism.

Bypass_Signaling Drug 4-AMPP Inhibitor Target Primary Kinase (e.g., FGFR/ABL) Drug->Target Inhibits PI3K PI3K / AKT Target->PI3K Blocked MAPK RAS / MAPK Target->MAPK Blocked BypassRTK Bypass RTK (e.g., MET/EGFR) BypassRTK->PI3K Compensatory Activation BypassRTK->MAPK Compensatory Activation Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Figure 2: Bypass signaling mechanism overriding primary target inhibition by 4-AMPP compounds.

Frequently Asked Questions (FAQs)

Q: My 4-AMPP-based inhibitor shows a sudden 50-fold drop in potency in my prolonged xenograft models. What is the most likely cause? A: In vivo, a sudden and dramatic loss of potency strongly suggests the positive selection of a subclone harboring a target-site mutation[1]. The 4-AMPP scaffold relies heavily on deep pocket insertion. "Gatekeeper" mutations (such as T315I in BCR-ABL or V561M in FGFR1) substitute a small amino acid with a bulky one, creating a direct steric clash with the 3-methyl group of your drug's pyridyl ring[3][4]. You must sequence the kinase domain of your target immediately.

Q: How do I differentiate between a gatekeeper mutation and bypass signaling if both result in sustained downstream AKT/ERK phosphorylation? A: This requires a decoupled biochemical vs. cellular assay approach. Perform an in vitro kinase assay using the recombinant mutant kinase isolated from your resistant cells. If the 4-AMPP drug fails to inhibit the isolated kinase biochemically, you have a target-site mutation. If the drug does inhibit the isolated kinase perfectly, but fails to inhibit phosphorylation in the whole-cell context, the cells are utilizing a bypass RTK to reactivate AKT/ERK independently of your primary target[2].

Q: We confirmed an efflux mechanism. How can we modify the 4-AMPP structure to overcome this without losing target affinity? A: The basicity of the 4-amino group is the primary driver of P-gp recognition. Consider structural rigidification (e.g., converting the piperidine into a bridged bicyclic system) or lowering the pKa of the 4-amino group via fluorination of the adjacent carbons. Alternatively, formulate the drug with a pharmacokinetic enhancer that acts as a localized P-gp inhibitor.

Summary of Resistance Data & Strategies

Resistance MechanismDiagnostic AssayCausality / Molecular BasisOvercoming Strategy
Gatekeeper Mutation Sanger/NGS SequencingBulky amino acid substitution causes steric clash with the 3-methyl-2-pyridyl ring[3].Design next-gen macrocyclic variants or allosteric (Type IV) modulators.
Drug Efflux (MDR1) Rhodamine 123 +/- VerapamilActive ABC-transporter pumping of the lipophilic piperidine moiety.Co-administration with P-gp inhibitors or structural rigidification.
Bypass Signaling Phospho-RTK ArrayReactivation of PI3K/AKT via alternative RTKs (e.g., MET, EGFR)[2].Combination therapy (4-AMPP drug + Bypass RTK inhibitor).
Phenotypic Plasticity EMT Marker Western BlotEpithelial-to-Mesenchymal Transition reduces reliance on the primary targeted kinase.Epigenetic modulators (e.g., HDAC/EZH2 inhibitors) to restore epithelial state.

References

  • Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles' Heel of Targeted Therapy. ACS Publications. Available at:[Link]

  • Advancements, Challenges, and Future Directions in Tackling Glioblastoma Resistance to Small Kinase Inhibitors. MDPI. Available at:[Link]

  • The ''gatekeeper'' mutation T315I in BCR/ABL confers additional oncogenic activities to Philadelphia chromosome positive leukemia. eCommons@AKU. Available at:[Link]

  • Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update. PMC / NIH. Available at:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 4-Amino-1-(3-methyl-2-pyridyl)piperidine

[1]

Case ID: OPT-180160-91-2 Subject: Reaction Optimization & Troubleshooting Guide Application Scientist: Dr. A. Vance, Senior Process Chemist[1][2]

Introduction: The Structural Challenge

You are attempting to synthesize 4-amino-1-(3-methyl-2-pyridyl)piperidine . This is not a trivial coupling. The presence of the methyl group at the 3-position of the pyridine ring introduces significant steric hindrance adjacent to the leaving group (2-position). Furthermore, the methyl group is weakly electron-donating, which deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) compared to a standard 2-chloropyridine.

This guide provides two validated routes:

  • Route A (SNAr): Cost-effective but requires forcing conditions.[1]

  • Route B (Buchwald-Hartwig): Higher cost, higher fidelity, required if Route A stalls.

Module 1: Strategic Route Selection

Before starting, determine your priority: Cost/Scale vs. Purity/Speed .[1]

RouteSelectioncluster_ARoute A Characteristicscluster_BRoute B CharacteristicsStartStart: Select StrategyScaleIs Scale > 100g?Start->ScaleEquipHigh-Temp/PressureEquipment Available?Scale->EquipYesRouteBROUTE B: Buchwald-Hartwig(Pd-Catalysis)Scale->RouteBNo (Discovery Scale)RouteAROUTE A: S_NAr(Thermal Displacement)Equip->RouteAYes (Autoclave/Sealed Tube)Equip->RouteBNo (Standard Glassware)DescAReagents: CheapTemp: >120°CRisk: Tar/DecompRouteA->DescADescBReagents: Expensive (Pd)Temp: 80-100°CRisk: Pd RemovalRouteB->DescB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment.

Module 2: Route A - Thermal SNAr (The "Brute Force" Method)

Context: This method relies on forcing a nucleophile (4-N-Boc-aminopiperidine) to displace a halogen on a deactivated pyridine.[1]

Reagents & Conditions
  • Electrophile: 2-Chloro-3-methylpyridine (CAS: 18368-76-8)[1][2]

  • Nucleophile: 4-(N-Boc-amino)piperidine (CAS: 73874-95-0)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Do not use Ethanol; it boils too low.[1][2]

  • Base: K2CO3 (anhydrous) or DIPEA.[1]

Optimized Protocol
  • Stoichiometry: Use 1.2 to 1.5 equivalents of the piperidine nucleophile. The excess drives the reaction against the steric barrier.

  • Setup: Combine reactants and base (2.0 equiv) in NMP (concentration 0.5 M).

  • Temperature: Heat to 130°C - 140°C .

    • Critical: If using a sealed tube, ensure it is rated for the pressure.

  • Monitoring: Monitor by LCMS. Expect reaction times of 24–48 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove NMP.

Troubleshooting SNAr
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Steric hindrance of 3-methyl group.[1][2]Switch Leaving Group: Use 2-Bromo-3-methylpyridine or 2-Fluoro-3-methylpyridine (Fluorine reacts ~100x faster in SNAr).[1]
Black Tar Formation Oxidative decomposition at high T.Degas Solvents: Sparge NMP with Nitrogen for 15 mins before heating.[1][2] Run under strict inert atmosphere.
Regioselectivity Issues N-Boc group falling off.Check Temp: If T > 150°C, Boc is thermally unstable. Switch to Route B.

Module 3: Route B - Buchwald-Hartwig Amination (The "Precision" Method)

Context: If Route A fails or yields are poor, Palladium catalysis is required to bypass the activation energy barrier of the 3-methyl steric clash.

Reagents & Conditions
  • Catalyst: Pd2(dba)3 (2-5 mol%)[1]

  • Ligand: BrettPhos or BINAP .[1]

    • Why? Standard ligands (PPh3) will fail. You need bulky, electron-rich ligands to facilitate oxidative addition into the hindered 2-chloro-3-methylpyridine system [1].

  • Base: NaOtBu (Sodium tert-butoxide).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Optimized Protocol
  • Inertion: Flame-dry glassware.[1] Cycle vacuum/Argon 3 times.

  • Mix: Add Pd source, Ligand, Base (1.5 equiv), and Pyridine (1.0 equiv) and Piperidine (1.1 equiv).

  • Heat: 100°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black.[1][3] Concentrate and purify via column chromatography.[3]

Module 4: Deprotection (Boc Removal)

Once you have the intermediate tert-butyl (1-(3-methylpyridin-2-yl)piperidin-4-yl)carbamate , you must remove the Boc group to yield the final target.[1]

The "Sticky Salt" Problem

Using standard TFA/DCM often results in a hygroscopic trifluoroacetate salt that is an oil/gum, making it hard to handle.

Recommended Protocol: HCl/Dioxane[1][4]
  • Dissolve the intermediate in a minimal amount of MeOH or Dioxane.

  • Add 4M HCl in Dioxane (5-10 equivalents) at 0°C.

  • Warm to Room Temperature. Stir for 2 hours.

  • Isolation: The product often precipitates as the bis-HCl salt. Filter the solid and wash with Et2O.

  • Free Basing (If required): Dissolve salt in water, adjust pH to >12 with NaOH, extract with DCM/IPA (3:1 ratio—DCM alone extracts poorly).

Troubleshooting Logic Flow

Use this diagram to diagnose specific failure modes during your experiment.

TroubleshootingIssueIdentify IssueLowYieldLow Yield / IncompleteIssue->LowYieldImpurityUnknown ImpuritiesIssue->ImpurityCheckLGSubstrate Check:Are you using 2-Cl?LowYield->CheckLGCheckOxColor Check:Is reaction black?Impurity->CheckOxSwitchLGAction: Switch to2-Br or 2-F analogCheckLG->SwitchLGYes (S_NAr)CheckLigandLigand Check:Using PPh3?CheckLG->CheckLigandNo (Buchwald)DegasAction: Degas Solvent(O2 exclusion)CheckOx->DegasYesSwitchLigandAction: Use BINAPor BrettPhosCheckLigand->SwitchLigandYes

Figure 2: Troubleshooting logic for common failure modes in hindered pyridine coupling.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave irradiation for the SNAr route? A: Yes, and it is highly recommended. Microwave irradiation (160°C for 30–60 mins in NMP) often pushes this hindered reaction to completion cleaner than thermal heating, as it minimizes the time available for oxidative decomposition [2].

Q2: Why am I seeing a byproduct with Mass M+56? A: This is likely the isobutylene adduct .[1] During Boc deprotection with insufficient acid scavenger or in the presence of carbocations, the tert-butyl group can re-attach to the aromatic ring or the amine. Use a scavenger like triethylsilane if this persists, or ensure your HCl deprotection is anhydrous.

Q3: My product is water-soluble after deprotection. How do I extract it? A: The 4-aminopiperidine moiety is highly polar.[1]

  • Do not use simple Ether/EtOAc extraction.

  • Method: Saturate the aqueous phase with NaCl (salting out). Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) for multiple extractions. Alternatively, simply evaporate the aqueous acidic solution and use the salt directly if biological testing allows.

References

  • Surry, D. S., & Buchwald, S. W. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Kaval, N., et al. (2004). Microwave-assisted synthesis of hindered 2-aminopyridines. Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Context on piperidine solubility/workup).

enhancing the bioavailability of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing the Bioavailability of 4-Amino-1-(3-methyl-2-pyridyl)piperidine Ticket ID: BIO-PK-4492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic Hub: Molecule Characterization

Before attempting formulation fixes, we must understand why the bioavailability is low.[1] This molecule (4-amino-1-(3-methyl-2-pyridyl)piperidine) presents a classic "pH-dependent solubility" profile common to JAK inhibitor intermediates and antihistamine scaffolds.[1]

Physicochemical Profile (The "Why")

Your molecule contains three nitrogen atoms, but their behaviors differ radically.[1] Understanding this hierarchy is the key to solving your solubility issues.

Structural MoietyElectronic StatepKa EstimateImpact on Bioavailability
Primary Amine (C4) Aliphatic, highly basic.[1]~9.5 – 10.5Dominant Base. Fully protonated in the stomach (pH 1.2), ensuring good initial dissolution.[1]
Piperidine Nitrogen (N1) Conjugated to Pyridine.[1]< 1.0 (Neutral)Non-Basic. The lone pair delocalizes into the pyridine ring.[1] Do not target this for salt formation.[1]
Pyridine Nitrogen Heteroaromatic base.[1]~3.0 – 4.0Weak Base. Only protonates in highly acidic environments.[1] The 3-methyl group provides steric hindrance, potentially reducing solvation.[1]

The Diagnosis: This compound behaves as a BCS Class II molecule (Low Solubility / High Permeability) at neutral pH.[1]

  • The Trap: It dissolves perfectly in the stomach (pH 1.[1]2) due to the primary amine protonation.[1]

  • The Crash: Upon entering the duodenum (pH 6.8), the primary amine begins to deprotonate.[1] If the dose is high, the free base precipitates rapidly ("The pH Cliff"), leading to low oral bioavailability.[1]

Troubleshooting Guides (Q&A Format)

Issue #1: "My compound precipitates immediately in intestinal buffer (FaSSIF)."

User Question: "I achieved high solubility in 0.1N HCl, but when I transferred it to pH 6.8 buffer, the solution turned cloudy within minutes. How do I prevent this?"

Technical Resolution: You are observing the "Spring and Parachute" failure. The "Spring" (acid solubility) works, but you lack a "Parachute" (precipitation inhibitor) to maintain supersaturation in the intestine.[1]

Recommended Protocol:

  • Switch to a Solubilizing Salt: Do not rely on the free base.[1]

    • First Choice:Dihydrochloride (2HCl) .[1] The excess acid creates a localized micro-environment of low pH around the dissolving particle.[1]

    • Second Choice:Tartrate or Fumarate .[1] Organic counterions often provide better buffering capacity during dissolution than simple mineral acids.[1]

  • Add a Precipitation Inhibitor (The Parachute):

    • Incorporate 0.5% - 1.0% HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA (Copovidone) in your formulation.[1] These polymers interact with the primary amine to inhibit crystal nucleation at neutral pH.[1]

Issue #2: "The bioavailability is low despite good solubility (Efflux Risk)."

User Question: "We solved the solubility issue using a lipid formulation, but the plasma exposure (AUC) in rats remains low. Caco-2 recovery is poor."

Technical Resolution: Aminopiperidines are frequent substrates for P-glycoprotein (P-gp) efflux transporters.[1] The 3-methyl-2-pyridyl group adds lipophilicity, which can increase affinity for these transporters.[1]

Diagnostic Step: Calculate the Efflux Ratio (ER) in Caco-2 cells.[1] If ER > 2.0, efflux is your bottleneck.[1]

Recommended Protocol:

  • Excipient Selection: Switch your vehicle to include P-gp inhibiting excipients.[1]

    • Vitamin E TPGS: A potent P-gp inhibitor.[1]

    • Pluronic F68/F127: Poloxamers can modulate efflux pumps.[1]

  • Prodrug Strategy (Advanced): Consider a transient carbamate prodrug on the primary amine to mask the basic charge and bypass P-gp recognition, cleaved by esterases in the plasma.[1]

Issue #3: "High clearance is observed in microsomes (Metabolism)."

User Question: "The compound disappears rapidly in liver microsomes. Is the pyridine ring the problem?"

Technical Resolution: Yes. The electron-rich pyridine ring is susceptible to N-oxidation (via CYP450s) and the primary amine is a target for N-acetylation (via NAT1/2) or oxidative deamination (MAO).

Recommended Protocol:

  • Metabolite Identification: Incubate with microsomes + NADPH.[1] If N-oxide is the major metabolite, bioavailability will be limited by First-Pass Metabolism.[1]

  • Structural Modification (Lead Opt):

    • If N-oxidation is the culprit: Add a blocking group (e.g., Fluorine) to the pyridine ring (if SAR permits) or shift the methyl group to block the nitrogen access.[1]

    • Note: The 3-methyl group already provides some steric protection, but it may not be enough.[1]

Decision Workflows (Visualization)

Diagram 1: Formulation Decision Tree

Use this logic flow to select the correct formulation strategy based on your specific experimental data.

FormulationStrategy Start Start: Bioavailability Assessment SolubilityCheck Is Solubility < 0.1 mg/mL at pH 6.8? Start->SolubilityCheck PermeabilityCheck Is Caco-2 Permeability (Papp) < 2 x 10^-6 cm/s? SolubilityCheck->PermeabilityCheck No (Soluble) SaltForm Strategy A: Salt Formation (Tartrate/HCl) SolubilityCheck->SaltForm Yes (Insoluble) EffluxCheck Is Efflux Ratio > 2.0? PermeabilityCheck->EffluxCheck Yes (Low Perm) Standard Formulation Standard Formulation PermeabilityCheck->Standard Formulation No (High Perm) LipidForm Strategy C: Lipid Formulation (SEDDS/Vitamin E TPGS) EffluxCheck->LipidForm Yes (Efflux Issue) Prodrug Strategy D: Prodrug or Structural Analog EffluxCheck->Prodrug No (Passive Trans. Issue) ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS/PVPVA) SaltForm->ASD If Salt Fails

Caption: Decision matrix for selecting formulation strategies based on solubility and permeability data.

Experimental Protocols

Protocol A: The "Golden Standard" Salt Screen

Objective: Identify a crystalline form that prevents intestinal precipitation.

Materials:

  • API (Free Base)

  • Acids: Hydrochloric (1M), L-Tartaric, Fumaric, Methanesulfonic.[1]

  • Solvents: Ethanol, Isopropanol, Acetone.[1]

Procedure:

  • Stoichiometry: Prepare a 1:1 molar ratio of API to Acid (use 1:2 for HCl to target the pyridine N as well, though unlikely to hold).

  • Dissolution: Dissolve API in minimal hot solvent (50°C). Add acid solution dropwise.[1]

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours. If no precipitate, cool to 4°C.[1]

  • Stability Test: Filter solids. Suspend 5mg of the salt in 1mL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) .

  • Readout: Measure concentration at 15 min, 60 min, and 240 min via HPLC.

    • Success Criteria: Concentration > 0.5 mg/mL at 240 min.[1]

Protocol B: Kinetic Solubility in FaSSIF

Objective: Quantify the "Spring and Parachute" effect.

  • Prepare a stock solution of the compound in DMSO (10 mg/mL).[1]

  • Spike 10 µL of stock into 990 µL of FaSSIF (pH 6.5) in a glass vial (Final = 100 µg/mL).

  • Critical Step: Vortex immediately for 10 seconds.

  • Incubate at 37°C with shaking.

  • Aliquot at T=0, T=30min, T=2h. Centrifuge immediately (10,000g x 5 min) to pellet precipitate.

  • Analyze supernatant.[1]

    • Interpretation: If T=0 is high but T=30 is low, your compound is crashing out.[1] Action: Add polymers (HPMC-AS).

Summary Data Table: Formulation Options

Formulation StrategyMechanism of ActionBest For...ProsCons
Salt Formation (HCl, Mesylate) Improves dissolution rate via local pH modification.[1]Basic drugs with high MP.[1]Simple, scalable, low cost.[1]Risk of "disproportionation" (conversion back to free base) in the intestine.[1]
Cyclodextrin Complexation (HP-β-CD) Encapsulates hydrophobic moiety (Pyridine/Piperidine) in a hydrophilic shell.[1][2]Compounds with LogP > 3.Improves solubility AND stability.[1][3]High excipient burden (requires large mass of CD).[1]
Amorphous Solid Dispersion (ASD) Traps drug in high-energy amorphous state using polymers.[1]"Brick dust" molecules (High MP, Low Solubility).[1]Highest solubility gain.Requires Spray Drying or Hot Melt Extrusion (HME).[1]
Lipid SEDDS (Vitamin E TPGS) Solubilizes drug in lipid micelles; inhibits P-gp.[1]Lipophilic drugs (LogP > 4) or P-gp substrates.[1]Bypasses dissolution step; inhibits efflux.[1]Complex capsule manufacturing.[1]

References

  • Physicochemical Properties of Piperidine Derivatives

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 23527, 4-(Aminomethyl)piperidine.[1][4] Retrieved from [Link]

    • Relevance: Establishes the baseline basicity and solubility profile of the aminopiperidine scaffold.[1]

  • Solubility Enhancement Strategies: Relevance: Provides validated workflows for cyclodextrin and salt formation specifically for piperidine intermedi
  • P-gp Efflux in Aminopiperidines

    • Source: Journal of Medicinal Chemistry (2010).[1] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).[1][5] Retrieved from [Link]

    • Relevance: Demonstrates the liability of aminopiperidine scaffolds to rapid clearance and low bioavailability, validating the need for P-gp inhibition strategies.[1]

  • Amorphous Solid Dispersions

    • Source: American Pharmaceutical Review (2013).[1] The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. Retrieved from [Link]

    • Relevance: Supports the use of ASDs for BCS Class II compounds to decouple solubility from bioavailability.[1]

Sources

Validation & Comparative

comparing 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminopiperidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, forming the core of numerous therapeutic agents ranging from opioid receptor modulators to viral assembly inhibitors[1]. Within this class, heteroaryl-substituted derivatives, specifically pyridine-piperidines, offer unique opportunities for fine-tuning physicochemical properties and target engagement.

This guide provides an in-depth technical comparison between 4-amino-1-(3-methyl-2-pyridyl)piperidine (CAS: 902837-09-6) and its structural analogues, focusing on the profound mechanistic impact of regioselective methylation on conformational dynamics, binding affinity, and synthetic utility.

Structural Dynamics & The "3-Methyl Effect"

When designing ligands for complex targets like G-protein coupled receptors (GPCRs) or viral multi-protein complexes [2], the spatial orientation of the pharmacophore is critical. The unsubstituted analogue, 4-amino-1-(2-pyridyl)piperidine (CAS: 77145-39-2) [3], features a relatively unhindered C-N bond between the piperidine and pyridine rings. This allows for free rotation, resulting in a flexible dihedral angle. While this flexibility can lead to broad target engagement, it often incurs a high entropic penalty upon binding, reducing overall affinity and increasing the risk of off-target promiscuity.

The Causality of 3-Methyl Substitution: Introducing a methyl group at the 3-position of the pyridine ring (as seen in 4-amino-1-(3-methyl-2-pyridyl)piperidine) fundamentally alters the molecule's 3D geometry [4].

  • Steric Clash: The 3-methyl group creates a severe steric clash with the equatorial hydrogens of the adjacent piperidine ring.

  • Conformational Locking: To relieve this steric strain, the molecule is forced into a highly restricted dihedral angle, breaking the coplanarity of the two rings.

  • Electronic Modulation: The electron-donating nature of the methyl group slightly increases the pKa of the pyridine nitrogen, altering its hydrogen-bond accepting capability and solubility profile.

If the target's binding pocket requires this specific non-coplanar geometry, the 3-methyl analogue will exhibit vastly superior affinity due to a pre-organized "locked" bioactive conformation (minimizing the entropic penalty of binding). Conversely, a 5-methyl substitution acts primarily as an electronic and lipophilic modulator without restricting the dihedral angle.

G A 1-(2-Pyridyl)piperidine Core B Unsubstituted (No Methyl) Flexible Dihedral Angle A->B C 3-Methyl Substitution (CAS: 902837-09-6) A->C D 5-Methyl Substitution Minimal Steric Impact A->D E Promiscuous Binding (Lower Selectivity) B->E F Steric Clash with Piperidine Restricted Conformation C->F G Locked Bioactive Conformation (High Target Selectivity) F->G

Conformational logic tree illustrating how 3-methyl substitution restricts dihedral flexibility.

Physicochemical Profiling

The following table summarizes the comparative physicochemical properties of these scaffolds, highlighting how a single methyl shift impacts the overall profile.

CompoundCAS NumberMolecular WeightcLogP (Est.)Pyridine pKa (Est.)Dihedral FlexibilityPrimary Use Case in SAR
4-amino-1-(2-pyridyl)piperidine 77145-39-2177.25 g/mol 1.1~5.2HighBaseline scaffold screening, fragment libraries.
4-amino-1-(3-methyl-2-pyridyl)piperidine 902837-09-6191.28 g/mol 1.5~5.6Highly Restricted Locking bioactive conformation, increasing selectivity.
4-amino-1-(5-methyl-2-pyridyl)piperidine N/A191.28 g/mol 1.5~5.8HighEnhancing lipophilicity and basicity without steric penalty.

Experimental Workflows: Synthesis & Validation

To utilize 4-amino-1-(3-methyl-2-pyridyl)piperidine effectively, the experimental protocols must be designed to accommodate the steric hindrance near the piperidine nitrogen while selectively reacting at the primary 4-amino group.

Protocol 1: Scaffold Functionalization via Amidation

Causality Focus: Why HATU and DIPEA? When coupling a complex carboxylic acid to the 4-amino group, standard carbodiimides (like EDC) may suffer from slow kinetics, leading to potential epimerization of chiral acids. We utilize HATU, which generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward rapidly. DIPEA is selected as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to deprotonate the primary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of 4-amino-1-(3-methyl-2-pyridyl)piperidine. Stir at room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final functionalized ligand.

Protocol 2: In Vitro Radioligand Binding Assay

Causality Focus: Self-Validating Kinetic Trapping. To validate the conformational advantage of the 3-methyl scaffold, its binding affinity must be quantified. We use a cold-wash radioligand displacement assay. Washing with ice-cold buffer is critical; it kinetically traps the bound radioligand by drastically reducing its off-rate (


) during the separation phase, preventing false negatives.

Step-by-Step Methodology:

  • Incubation: Incubate cell membranes expressing the target receptor (e.g., 10 µg protein/well) with a fixed concentration of [3H]-labeled reference ligand (at its

    
    ) and varying concentrations of the synthesized 3-methyl compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
    
  • Equilibration: Seal the plate and incubate at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Kinetic Trapping: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-ligand complexes.

  • Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the self-validating Cheng-Prusoff equation:
    
    
    .

Workflow S1 Step 1: Amidation HATU/DIPEA Coupling S2 Step 2: Purification Reverse-Phase HPLC S1->S2 S3 Step 3: Validation LC-MS & 1H-NMR S2->S3 S4 Step 4: Assay Radioligand Binding S3->S4 S5 Step 5: Analysis Cheng-Prusoff Ki Calc S4->S5

Self-validating experimental workflow from scaffold functionalization to affinity analysis.

Conclusion

While 4-amino-1-(2-pyridyl)piperidine serves as an excellent foundational scaffold for initial hit generation, the strategic deployment of 4-amino-1-(3-methyl-2-pyridyl)piperidine represents a sophisticated approach to medicinal chemistry optimization. By leveraging the steric clash induced by the 3-methyl group, researchers can restrict dihedral flexibility, lock the molecule into a bioactive conformation, and significantly enhance target selectivity and binding affinity.

References

  • American Chemical Society. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry. Available at:[Link]

  • Fisher Scientific. "4-Amino-1-(2-pyridyl)piperidine hydrochloride, 97%." Thermo Scientific Chemicals. Available at:[Link]

A Comparative Guide to the Efficacy of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE as a Novel Protein Kinase B (Akt) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Investigational Compound: Information regarding the specific compound 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE is not publicly available in peer-reviewed literature. This guide is constructed on the hypothesis that this molecule is an investigational ATP-competitive inhibitor of Protein Kinase B (Akt), a premise derived from the known activities of structurally related 4-aminopiperidine derivatives.[1][2][3][4][5] Data from these related compounds will serve as a proxy for a comprehensive comparison against existing cancer therapies.

Introduction: The Rationale for Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[6][7] Its aberrant activation is one of the most frequent oncogenic events across a wide range of human cancers, such as breast, prostate, lung, and ovarian cancers.[8][9][10] Hyperactivation of this pathway can be driven by various genetic alterations, including mutations in the PIK3CA gene, loss of the tumor suppressor PTEN, and activating mutations in AKT itself.[11][12]

Activated Akt phosphorylates a host of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis.[6][13] Consequently, the PI3K/Akt pathway is a pivotal target for cancer therapy. The development of Akt inhibitors aims to counteract the effects of this overactive signaling, potentially leading to tumor growth inhibition and increased sensitivity to other anticancer agents.[13][14] This guide provides a comparative analysis of the hypothetical efficacy of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE against existing treatments that target the PI3K/Akt pathway or are standard-of-care for tumors with these alterations.

Comparative Mechanism of Action: Targeting a Central Oncogenic Node

The PI3K/Akt pathway is a complex network of signaling proteins. Growth factor binding to receptor tyrosine kinases (RTKs) at the cell surface activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1.[7] This colocalization at the plasma membrane leads to the phosphorylation and full activation of Akt by PDK1 and mTORC2.[11][15] Activated Akt then modulates the activity of numerous downstream targets to drive cancer progression.[8][13]

Inhibitors of this pathway can be broadly categorized, and their efficacy is often compared to conventional chemotherapies that induce DNA damage and apoptosis.

  • ATP-Competitive Akt Inhibitors: This is the hypothesized class for 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE. These small molecules bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[16][17]

  • Allosteric Akt Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents Akt activation.[16][17]

  • PI3K Inhibitors: These agents target the PI3K enzyme further upstream, preventing the production of PIP3 and subsequent Akt activation.[18][19]

  • mTOR Inhibitors: Targeting the downstream effector mTOR can also inhibit signals promoting cell growth and proliferation.[20]

  • Chemotherapy: Conventional cytotoxic agents act through various mechanisms, such as DNA damage, which can be less effective in tumors with hyperactive Akt signaling that promotes cell survival and resistance.[12][14]

The following diagram illustrates the PI3K/Akt signaling pathway and the points of intervention for different therapeutic classes.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway and Therapeutic Intervention Points RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3β, FOXO, mTORC1) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes PI3K_Inhibitor PI3K Inhibitors (e.g., Alpelisib) PI3K_Inhibitor->PI3K Inhibits Akt_Inhibitor ATP-Competitive Akt Inhibitors (e.g., 4-AMINO-1-(3-METHYL- 2-PYRIDYL)PIPERIDINE, Capivasertib) Akt_Inhibitor->Akt Inhibits Allosteric_Inhibitor Allosteric Akt Inhibitors (e.g., MK-2206) Allosteric_Inhibitor->Akt Inhibits mTOR_Inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_Inhibitor->Downstream Inhibits mTORC1

Caption: The PI3K/Akt signaling cascade and points of therapeutic intervention.

Comparative Efficacy Data

The following table summarizes preclinical data for several well-characterized Akt inhibitors. This provides a benchmark against which a novel compound like 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE would be evaluated. The data presented are representative values from published studies and can vary based on the specific assay conditions and cell lines used.

Compound (Class)TargetIn Vitro Kinase IC50 (nM)Cellular IC50 (nM) (e.g., in MCF-7 breast cancer cells)In Vivo Efficacy (Tumor Model)Reference(s)
Capivasertib (AZD5363) (ATP-Competitive)Pan-Akt~3-8~300-600Significant tumor growth inhibition in various xenograft models.[16][20]
Ipatasertib (GDC-0068) (ATP-Competitive)Pan-Akt~1-5~100-500Demonstrated efficacy in PTEN-deficient prostate cancer models.[10][21]
MK-2206 (Allosteric)Pan-Akt~2-12~50-200Modest single-agent activity in clinical trials, often used in combination.[14][16][22]
Alpelisib (BYL719) (PI3Kα-selective inhibitor)PI3Kα~5~30-100FDA-approved for PIK3CA-mutated breast cancer.[18][19]
Everolimus (mTORC1 Inhibitor)mTORC1N/A (targets downstream)~1-10Approved for various cancers, including breast and neuroendocrine tumors.[20]

Key Experimental Protocols for Efficacy Determination

The evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from direct enzymatic assays to cellular and finally in vivo models. The following protocols are foundational for assessing the efficacy of a compound like 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE.

In Vitro Akt Kinase Assay

Causality and Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target protein, Akt, in a cell-free system. It is a crucial first step to confirm on-target activity and determine the potency (IC50 value). A non-radioactive, luminescence-based assay like the ADP-Glo™ Kinase Assay is a common and robust method.[23][24][25]

Self-Validating System: The protocol includes negative controls (no enzyme, no inhibitor) and a positive control (known inhibitor) to ensure the assay is performing correctly. A dose-response curve is generated to reliably calculate the IC50.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Setup 1. Assay Setup - Purified Akt Enzyme - Substrate (e.g., GSK-3 peptide) - ATP - Test Compound (serial dilutions) Incubation 2. Kinase Reaction Incubate at 30°C for 30-60 min Setup->Incubation Stop_Reaction 3. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubation->Stop_Reaction Luminescence 4. Signal Generation Add Kinase Detection Reagent (converts ADP to ATP, drives luciferase reaction) Stop_Reaction->Luminescence Readout 5. Data Acquisition Measure luminescence Luminescence->Readout Analysis 6. Data Analysis Calculate IC50 value Readout->Analysis

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Dilute purified recombinant Akt enzyme, substrate peptide, and ATP to their optimal concentrations in the kinase buffer.[24]

  • Compound Dilution: Prepare a serial dilution of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE (e.g., from 10 µM to 0.1 nM) in the kinase buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions, controls (DMSO vehicle for 0% inhibition, a known potent inhibitor for 100% inhibition), and the enzyme.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[24]

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to the ADP generated (and thus kinase activity). Incubate for 30 minutes.[24]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Proliferation (MTT) Assay

Causality and Rationale: This assay assesses the functional consequence of inhibiting Akt in a cellular context. It measures the compound's ability to inhibit the proliferation of cancer cells that are dependent on the PI3K/Akt pathway for their growth and survival. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is a proxy for cell viability.[26][27]

Self-Validating System: The inclusion of untreated control cells (100% viability) and a background control (media only) are essential. A dose-response curve allows for the calculation of the GI50 (concentration for 50% growth inhibition).

MTT_Assay_Workflow Cellular Proliferation (MTT) Assay Workflow Seeding 1. Cell Seeding Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates Treatment 2. Compound Treatment Add serial dilutions of the test compound Seeding->Treatment Incubation 3. Incubation Incubate for 72 hours at 37°C, 5% CO2 Treatment->Incubation MTT_Add 4. Add MTT Reagent Incubate for 4 hours Incubation->MTT_Add Solubilization 5. Solubilize Formazan Add solubilization solution (e.g., DMSO) MTT_Add->Solubilization Readout 6. Data Acquisition Measure absorbance at ~570 nm Solubilization->Readout Analysis 7. Data Analysis Calculate GI50 value Readout->Analysis

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line with a known activated PI3K/Akt pathway (e.g., PTEN-null PC-3 prostate cancer cells or PIK3CA-mutant MCF-7 breast cancer cells) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[28]

  • Compound Treatment: The next day, treat the cells with a serial dilution of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26][27]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[29]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot cell viability against the inhibitor concentration to determine the GI50 value.

In Vivo Tumor Xenograft Model

Causality and Rationale: This is the gold standard for preclinical evaluation of an anticancer compound's efficacy in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored over time. This model provides insights into the drug's bioavailability, pharmacokinetics, and overall anti-tumor activity in a more complex biological system.[30][31][32]

Self-Validating System: A vehicle-treated control group is essential to compare tumor growth rates. A positive control group treated with a standard-of-care agent can also be included for benchmarking. Animal welfare is monitored throughout the study.

Xenograft_Workflow In Vivo Tumor Xenograft Model Workflow Implantation 1. Cell Implantation Inject human cancer cells subcutaneously into immunocompromised mice Tumor_Growth 2. Tumor Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 3. Randomization Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control) Tumor_Growth->Randomization Dosing 4. Drug Administration Administer treatment (e.g., daily oral gavage) for a defined period (e.g., 21 days) Randomization->Dosing Monitoring 5. Monitoring Measure tumor volume and body weight 2-3 times per week Dosing->Monitoring Endpoint 6. Study Endpoint Collect tumors for analysis (e.g., Western blot for target modulation) Monitoring->Endpoint Analysis 7. Data Analysis Compare tumor growth inhibition (TGI) between groups Endpoint->Analysis

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[30]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.[33]

  • Treatment Administration: Administer 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, formulated in an appropriate vehicle, to the treatment group via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor animal body weight as an indicator of toxicity.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group. Tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt) to confirm target engagement in vivo.

Conclusion

The therapeutic landscape for cancers driven by the PI3K/Akt pathway is evolving, with a growing number of targeted inhibitors in clinical development and use.[10][16][22] For a novel compound such as 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, demonstrating potent and selective inhibition of Akt is only the first step. A rigorous preclinical evaluation, following the experimental frameworks outlined in this guide, is essential to establish its efficacy relative to existing treatments. Key differentiators will be an improved therapeutic window, oral bioavailability, and efficacy in tumors that have developed resistance to other therapies. Should this hypothetical compound exhibit superior performance in these assays, particularly in in vivo models, it would represent a promising candidate for further development as a precision oncology therapeutic.

References

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. Available from: [Link]

  • Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. British Journal of Cancer, 108(11), 2313-2320. Available from: [Link]

  • Lee, M. S., & Jeong, M. H. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Cancers, 14(3), 745. Available from: [Link]

  • Collins, I., et al. (2008). Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. Journal of Medicinal Chemistry, 51(8), 2621-2624. Available from: [Link]

  • O'Neill, M. A., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 12, 102123. Available from: [Link]

  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489-501. Available from: [Link]

  • Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214-226. Available from: [Link]

  • Flynn, M. J., & DiGloria, C. A. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Cancers, 13(23), 5961. Available from: [Link]

  • Creative Diagnostics. PI3K-Akt Signaling Pathway. Available from: [Link]

  • ecancer. (2025). New advances in targeted therapies for PIK3CA-mutated cancers. Available from: [Link]

  • The Institute of Cancer Research. (2022). AKT inhibitors: a new type of targeted cancer drug. Available from: [Link]

  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Available from: [Link]

  • Li, H., et al. (2025). AKT inhibitors in gynecologic oncology: past, present and future. Journal of Gynecologic Oncology, 36(4), e56. Available from: [Link]

  • Tolaney, S. M., & Krop, I. E. (2025). Tumor-Agnostic AKT Inhibition: Is It Time to AKT?. Clinical Cancer Research, 31(23), 4875-4877. Available from: [Link]

  • Tanimizu, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 15, 1358942. Available from: [Link]

  • SMC Laboratories, Inc. Xenograft tumor model. Available from: [Link]

  • National Cancer Institute. Clinical Trials Using Akt Inhibitor. Available from: [Link]

  • Xu, F., et al. (2020). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular and Clinical Oncology, 13(5), 41. Available from: [Link]

  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Available from: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]

  • Liu, Y., Sun, S., Li, J., & Yu, D. H. (2015). Targeting the PI3K/AKT Pathway for the Treatment of Gastric Cancer. Journal of Cancer Science & Therapy, 7(5), 144-150. Available from: [Link]

  • Vasan, N., et al. (2019). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Clinical Oncology, 16(10), 589-604. Available from: [Link]

  • ResearchGate. (2004). p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Available from: [Link]

  • OncLive. (2020). Targeting PI3K/Akt Pathway: 20 Years of Progress. Available from: [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Al-Salahat, A., et al. (2020). Targeting AKT/PKB to improve treatment outcomes for solid tumors. Cellular and Molecular Life Sciences, 77(16), 3105-3125. Available from: [Link]

  • Lee, S. J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Pharmaceutical Sciences, 100(10), 4533-4547. Available from: [Link]

  • Song, M., et al. (2019). AKT as a Therapeutic Target for Cancer. Cancer Research, 79(6), 1019-1031. Available from: [Link]

  • PubMed. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Available from: [Link]

  • Pharmacy Times. (2026). Capivasertib Brings Biomarker-Driven Strategy to Hormone-Sensitive Prostate Cancer. Available from: [Link]

  • Fresno Vara, J. A., et al. (2004). Multiple roles and therapeutic implications of Akt signaling in cancer. Current Molecular Medicine, 4(5), 513-527. Available from: [Link]

  • MDPI. (2026). Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview. Available from: [Link]

Sources

A Comparative Guide to Validating the Biological Activity of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE as a Putative Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE. Lacking specific literature on its mechanism of action, we will proceed under the structurally-guided hypothesis that this compound may exhibit antagonist activity at the dopamine D2 receptor, a key target in the treatment of psychosis and other neuropsychiatric disorders.[1][2] This guide will objectively compare its potential performance with established alternatives using supportive experimental designs.

Introduction: The Rationale for Investigating Dopamine D2 Receptor Antagonism

The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in neurotransmission.[1][3] All clinically effective antipsychotic drugs demonstrate some level of D2R blockade.[4] These drugs are broadly categorized as "typical" and "atypical" antipsychotics. Typical antipsychotics, such as haloperidol, exhibit high affinity for the D2R, which, while effective against positive symptoms of schizophrenia, can lead to significant extrapyramidal side effects (EPS) due to high receptor occupancy.[2][5]

Atypical antipsychotics, such as clozapine and quetiapine, generally have a lower affinity for the D2R and a more complex receptor binding profile, often including interactions with serotonin receptors.[4][6] This is thought to contribute to their improved side effect profile.[4][6] The structural motif of a piperidine ring linked to a pyridyl group, as seen in 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, is present in numerous centrally active compounds, including some with affinity for dopamine receptors. This structural alert, combined with the lack of specific data, forms the basis of our hypothesis.

This guide will outline a series of experiments to:

  • Determine the binding affinity of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE for the human dopamine D2 receptor.

  • Functionally characterize the activity of the compound as a potential antagonist.

  • Compare its in vitro profile to a typical and an atypical antipsychotic.

Comparator Compounds

To provide a robust comparison, we will utilize two well-characterized antipsychotic drugs as benchmarks:

  • Haloperidol: A potent, first-generation ("typical") antipsychotic with high affinity for the D2 receptor.[4] It will serve as a positive control for potent D2R antagonism.

  • Clozapine: A second-generation ("atypical") antipsychotic with a more complex pharmacological profile, including moderate affinity for D2 receptors and higher affinity for several other receptors.[4] It will represent a compound with a different D2R interaction profile and a lower propensity for EPS.

Experimental Validation Workflow

The following sections detail the experimental protocols to assess the biological activity of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE.

Experiment 1: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This experiment will determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, Haloperidol, and Clozapine for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2L receptor.[7]

  • [3H]Spiperone (a high-affinity D2 receptor antagonist radioligand).[8][9]

  • 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, Haloperidol, and Clozapine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture HEK293-D2L cells and prepare membrane fractions by homogenization and centrifugation.[11] Determine the protein concentration of the membrane preparation using a BCA assay.[10]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (at a concentration near its Kd), and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol), 50 µL of [3H]Spiperone, and 150 µL of membrane preparation.[10]

    • Competition Binding: 50 µL of varying concentrations of the test compounds (4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, Haloperidol, or Clozapine), 50 µL of [3H]Spiperone, and 150 µL of membrane preparation.

  • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.[11]

  • Filtration: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.[11]

  • Washing: Wash the filters four times with ice-cold wash buffer.[11]

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Expected Data Summary:

CompoundIC50 (nM)Ki (nM)
4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE(Hypothetical Value)(Hypothetical Value)
Haloperidol(Expected Low Value)(Expected Low Value)
Clozapine(Expected Moderate Value)(Expected Moderate Value)

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare D2R Membranes setup_plate Setup 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Competitors prep_ligands->setup_plate incubation Incubate (60 min, 30°C) setup_plate->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for the radioligand binding assay.

Experiment 2: Functional Assessment of D2 Receptor Antagonism using a cAMP Assay

This experiment will determine the functional activity of the test compound by measuring its ability to antagonize dopamine-induced inhibition of cyclic AMP (cAMP) production. Dopamine D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3][12][] An antagonist will block this effect.

Protocol: cAMP Functional Assay

Objective: To determine the potency (IC50) of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, Haloperidol, and Clozapine in antagonizing dopamine-induced inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, Haloperidol, and Clozapine.

  • Dopamine (agonist).

  • Forskolin (an adenylyl cyclase activator).[14]

  • Cell culture medium and reagents.

Procedure:

  • Cell Seeding: Seed the D2R-expressing cells into a 96-well or 384-well plate and culture overnight.[18]

  • Compound Pre-incubation: Remove the culture medium and add the test compounds (4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE, Haloperidol, or Clozapine) at various concentrations in assay buffer. Incubate for 15-30 minutes at room temperature.[18]

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for inhibition of cAMP) and forskolin to all wells. The forskolin is used to stimulate a detectable level of cAMP that can then be inhibited by the D2R agonist.[14]

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.[18]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[15][18]

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression.

Expected Data Summary:

CompoundFunctional Antagonist IC50 (nM)
4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE(Hypothetical Value)
Haloperidol(Expected Low Value)
Clozapine(Expected Moderate Value)

Diagram: Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Antagonist 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE (Antagonist) Antagonist->D2R Blocks

Caption: D2R signaling and antagonist action.

Interpretation of Results and Concluding Remarks

The data generated from these experiments will provide a clear initial assessment of the biological activity of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE at the dopamine D2 receptor.

  • High Affinity and Potency: If the compound demonstrates a low nanomolar Ki and IC50, comparable to Haloperidol, it would be classified as a potent D2 receptor antagonist.

  • Moderate Affinity and Potency: A profile more similar to Clozapine, with a higher Ki and IC50, might suggest an "atypical" profile, which could be advantageous in terms of a reduced risk of extrapyramidal side effects.

  • Low or No Affinity/Potency: If the compound shows little to no activity in these assays, the initial hypothesis would be refuted, and further screening against other targets would be necessary. The broad screening of related 4-aminopiperidine structures for antifungal or protein kinase inhibitory activity could then be a logical next step.[19][20][21]

This structured, comparative approach ensures a rigorous and objective validation of the biological activity of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE. The detailed protocols and clear data presentation will enable researchers to make informed decisions about the future development of this and other novel chemical entities.

References

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. Available from: [Link]

  • Atypical antipsychotics: mechanism of action - PubMed. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available from: [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - MDPI. Available from: [Link]

  • Molecular pathways of D2 dopamine receptor in striatal medium spiny neurons - Consensus. Available from: [Link]

  • cAMP Assay - Creative Bioarray. Available from: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. Available from: [Link]

  • Radioligand binding assays - Bio-protocol. Available from: [Link]

  • Dopamine D(2) receptors and their role in atypical antipsychotic action: still necessary and may even be sufficient - PubMed. Available from: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • Bysanti: FDA Approves New Atypical Antipsychotic Pill for Adults with Schizophrenia or Manic/Mixed Episodes in Bipolar I Disorder - WebMD. Available from: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. Available from: [Link]

  • In Vitro Cell based Dopamine Receptor Functional Characterization Service. Available from: [Link]

  • Dopamine Receptor Blockade: Antipsychotic Drugs. Available from: [Link]

  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - MDPI. Available from: [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay - US. Available from: [Link]

  • In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed. Available from: [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. Available from: [Link]

  • Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed. Available from: [Link]

  • (PDF) Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - ResearchGate. Available from: [Link]

  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy | PNAS. Available from: [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed. Available from: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - ResearchGate. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available from: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed. Available from: [Link]

Sources

cross-reactivity studies of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 4-Amino-1-(3-methyl-2-pyridyl)piperidine: A Comparative Guide for Scaffold Selection

Executive Summary

As a Senior Application Scientist evaluating the developability of privileged chemical scaffolds, I frequently encounter 4-amino-1-(3-methyl-2-pyridyl)piperidine (CAS 902837-09-6). This compound is a highly versatile building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and novel bacterial topoisomerase inhibitors (NBTIs)[1]. However, the presence of a basic primary amine coupled with a lipophilic pyridyl ring introduces significant cross-reactivity liabilities—most notably hERG channel inhibition and off-target GPCR binding.

This guide objectively compares the cross-reactivity profile of this scaffold against structural alternatives, explains the mechanistic causality behind these liabilities, and provides validated experimental protocols for rigorous off-target screening.

Mechanistic Causality of Cross-Reactivity

Understanding the structure-activity relationship (SAR) of off-target binding is critical for rational drug design. The cross-reactivity of 4-amino-1-(3-methyl-2-pyridyl)piperidine stems from three primary structural features:

  • hERG Liability (Cardiotoxicity): The 4-aminopiperidine moiety is a classic pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basic nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form strong cation-π and hydrogen bond interactions with the Tyr652 and Phe656 residues located in the hERG central cavity[1]. Unmodified aminopiperidines typically exhibit potent hERG inhibition (IC50 < 5 μM), presenting a severe QT prolongation risk[1].

  • GPCR Promiscuity: The spatial distance between the basic amine and the aromatic 3-methyl-2-pyridyl group mimics endogenous monoamine neurotransmitters. This leads to frequent cross-reactivity with serotonergic (e.g., 5-HT2B), dopaminergic, and histaminergic receptors. Furthermore, enantiomeric or positional isomers (such as 3-aminopiperidines) can drastically shift this off-target profile, emphasizing the need for high chiral and chemical purity during synthesis[2].

  • CYP450 Metabolism: The basic amino group makes these derivatives highly susceptible to N-dealkylation catalyzed by cytochrome P450 enzymes. CYP3A4 plays a crucial role in the metabolism of 4-aminopiperidine derivatives, which can lead to reactive metabolite formation and subsequent drug-drug interactions (DDIs)[3].

Comparative Cross-Reactivity Data

To guide scaffold selection and optimization, Table 1 compares the baseline cross-reactivity of the 4-amino-1-(3-methyl-2-pyridyl)piperidine motif against common alternative building blocks. Data represents typical values for lead compounds incorporating these specific fragments.

Table 1: Quantitative Cross-Reactivity Profile Comparison

Scaffold / Building BlockhERG IC50 (μM)5-HT2B Ki (nM)CYP3A4 IC50 (μM)Structural Advantage / Rationale
4-Amino-1-(3-methyl-2-pyridyl)piperidine ~3.0150>10High target affinity, but high hERG risk[1].
(S)-3-Aminopiperidine ~8.5420>10Positional shift alters GPCR profile[2].
4-Fluoro-4-amino-1-(3-methyl-2-pyridyl)piperidine >30.0>1000>10Fluorine lowers amine pKa, mitigating hERG[4].
N-linked cyclic amide piperidine >30.0>1000>10Steric hindrance prevents channel pore binding[1].

Analytical Insight: Modulating the pKa of the aminopiperidine through electron-withdrawing groups (e.g., fluorination) or substituting the primary amine with polar/sterically hindered groups significantly diminishes hERG inhibition while preserving primary target efficacy[4].

Experimental Workflows for Cross-Reactivity Validation

To ensure scientific integrity, the following self-validating protocols must be employed when profiling derivatives of this scaffold.

Protocol A: High-Throughput Automated Patch-Clamp (hERG Assay)

Causality: Automated patch-clamp provides direct electrophysiological measurement of ion flux, offering superior physiological relevance compared to proxy radioligand displacement assays.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency using a mild detachment solution (e.g., Detachin) to preserve membrane ion channel integrity.

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in extracellular buffer (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4). Critical: Final DMSO concentration must not exceed 0.3% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp platform (e.g., QPatch). Establish the whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition & Validation: Measure the peak tail current before and after compound addition.

    • Self-Validation System: Include E-4031 (a known hERG inhibitor) as a positive control (expected IC50 ~10 nM) and vehicle (0.3% DMSO) as a negative control to validate assay sensitivity and baseline stability.

Protocol B: GPCR Off-Target Radioligand Binding (5-HT2B)

Causality: 5-HT2B agonism is a primary driver of drug-induced valvulopathy. Radioligand binding determines the thermodynamic affinity (Ki) of the scaffold for this off-target receptor.

  • Membrane Preparation: Isolate membrane fractions from HEK-293 cells expressing human 5-HT2B receptors. Homogenize in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 1 nM [3H]-LSD (radioligand), and varying concentrations of the aminopiperidine test compound (1 nM to 10 μM).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to allow competitive binding to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the basic aminopiperidine.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity.

    • Self-Validation System: Determine non-specific binding using 10 μM Serotonin. Calculate the Ki using the Cheng-Prusoff equation.

Logical Workflow Diagram

CrossReactivityWorkflow Start 4-Amino-1-(3-methyl-2-pyridyl)piperidine Scaffold Evaluation hERG hERG Patch-Clamp (Cardiotoxicity Risk) Start->hERG Primary Amine Liability GPCR GPCR Panel Screening (5-HT, Dopamine) Start->GPCR Monoamine Mimicry CYP CYP450 Profiling (CYP3A4 Metabolism) Start->CYP N-dealkylation Risk Decision Cross-Reactivity Threshold Met? hERG->Decision GPCR->Decision CYP->Decision Opt Lead Optimization (Fluorination, N-capping) Decision->Opt No (High Off-Target Binding) Advance Advance to In Vivo Efficacy Decision->Advance Yes (Clean Profile) Opt->Start Iterative Design

Logical workflow for evaluating and mitigating aminopiperidine scaffold cross-reactivity.

References

  • Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II: Broad-Spectrum Antibacterial Agents with Reduced hERG Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Diminishing hERG inhibitory activity of aminopiperidine-naphthyridine linked NBTI antibacterials by structural and physicochemical optimizations. PubMed - NIH.[Link]

Sources

comparative analysis of 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Amino-1-(3-methyl-2-pyridyl)piperidine CAS Registry Number: 902837-09-6 Molecular Formula:



This guide provides a technical comparison of synthesis methodologies for 4-amino-1-(3-methyl-2-pyridyl)piperidine , a critical intermediate in the development of GPCR ligands, kinase inhibitors (e.g., CDK12/13), and antihistamines.

The primary synthetic challenge is the steric hindrance imposed by the methyl group at the 3-position of the pyridine ring, which significantly retards nucleophilic attack at the adjacent 2-position. This guide analyzes two primary routes to overcome this barrier:

  • Method A: Nucleophilic Aromatic Substitution (

    
    ) – The cost-effective, scalable route.
    
  • Method B: Buchwald-Hartwig Amination – The high-performance, catalytic route.

Retrosynthetic Analysis

The strategic disconnection occurs at the


 bond between the pyridine ring and the piperidine nitrogen. To ensure regioselectivity and prevent polymerization, the exocyclic amine at the 4-position of the piperidine must be protected (typically with a tert-butoxycarbonyl, or Boc, group) prior to coupling.

Retrosynthesis Target Target Molecule 4-Amino-1-(3-methyl-2-pyridyl)piperidine Intermediate Protected Intermediate 1-(3-methyl-2-pyridyl)-4-(Boc-amino)piperidine Target->Intermediate Deprotection (TFA/HCl) Precursors Precursors 2-Halo-3-methylpyridine + 4-(N-Boc-amino)piperidine Intermediate->Precursors C-N Coupling (SNAr or Pd-Cat)

Figure 1: Retrosynthetic disconnection showing the necessity of orthogonal protection.[1]

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Large-scale manufacturing where catalyst cost is a constraint. Mechanism: Addition-Elimination.

The Challenge of Sterics

In a standard pyridine, the 2-position is activated for nucleophilic attack. However, the 3-methyl group forces the incoming nucleophile (piperidine) to overcome significant steric repulsion. Consequently, standard 2-chloropyridine conditions (80°C) often fail or result in low conversion.

  • Optimization: Replacing the leaving group from Chloride to Fluoride dramatically accelerates the reaction because the high electronegativity of fluorine lowers the energy of the Meisenheimer complex intermediate, compensating for the steric hindrance.

Experimental Protocol (Optimized)

Reagents:

  • 2-Fluoro-3-methylpyridine (or 2-Chloro-3-methylpyridine for lower cost/higher temp)

  • 4-(N-Boc-amino)piperidine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA[1]
    
  • Solvent: DMSO or NMP (Polar aprotic is essential)

Workflow:

  • Charge: In a reaction vessel, dissolve 2-fluoro-3-methylpyridine (1.0 eq) and 4-(N-Boc-amino)piperidine (1.2 eq) in DMSO (5 mL/g).

  • Base Addition: Add anhydrous

    
     (2.0 eq).[1]
    
  • Reaction:

    • If using 2-Fluoro: Heat to 100°C for 4–6 hours.

    • If using 2-Chloro: Heat to 120–130°C for 16–24 hours. (Note: Higher temp increases impurity profile).[1]

  • Workup: Cool to RT. Dilute with water (precipitation often occurs).[1] Extract with EtOAc.[1][2][3][4] Wash organic layer with brine to remove DMSO.[1]

  • Deprotection: Dissolve crude intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 2 hours. Basify with NaOH to pH >12 and extract free base.[1][5]

SNAr_Pathway Start 2-Fluoro-3-methylpyridine + 4-(Boc-amino)piperidine Complex Meisenheimer Complex (Stabilized by F) Start->Complex DMSO, 100°C K2CO3 Product Protected Product Complex->Product - F⁻

Figure 2:


 reaction pathway highlighting the critical intermediate.

Method B: Buchwald-Hartwig Amination

Best for: Laboratory scale, high purity requirements, or when using the cheaper 2-Chloro/Bromo substrate without harsh temperatures. Mechanism: Pd-catalyzed Cross-Coupling.[6]

This method bypasses the electronic requirement of the ring and is less sensitive to the steric bulk of the 3-methyl group compared to the thermal


 approach.
Experimental Protocol

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 eq)

  • 4-(N-Boc-amino)piperidine (1.1 eq)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    [1]
  • Ligand: BINAP or Xantphos (Essential for hindered substrates)[1]

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Workflow:

  • Inertion: Flame-dry flask and cycle with Argon/Nitrogen 3 times.

  • Loading: Add 2-bromo-3-methylpyridine, amine, base, and Toluene. Sparge with Argon for 10 mins.

  • Catalyst: Add Pd source and Ligand.[1][4][7]

  • Heating: Heat to 90–100°C for 4–12 hours.

  • Filtration: Cool, filter through a Celite pad to remove Pd black.[1]

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Deprotection: Standard TFA or HCl/Dioxane method.[1]

Comparative Analysis

The following table contrasts the two methods to aid in decision-making based on resource availability and project phase.

FeatureMethod A:

(Thermal)
Method B: Buchwald-Hartwig
Substrate Preference 2-Fluoro-3-methylpyridine (Fastest)2-Bromo-3-methylpyridine
Reaction Temperature High (100–130°C)Moderate (80–100°C)
Steric Sensitivity High (3-Me slows reaction significantly)Low (Ligand controls reactivity)
Cost (Reagents) Low (No precious metals)High (Palladium + Ligands)
Purification Simple (Extraction/Crystallization)Moderate (Requires removal of Pd)
Scalability Excellent (Kg scale preferred)Good (Cost limits multi-kg scale)
Green Chemistry Moderate (High energy, polar solvents)Moderate (Heavy metal waste)
Decision Matrix
  • Choose Method A if: You have access to the 2-Fluoro precursor and need to produce >100g. The cost savings on catalyst outweigh the higher energy costs.

  • Choose Method B if: You only have the 2-Chloro or 2-Bromo precursor and cannot heat above 100°C, or if the

    
     reaction stalls due to sterics.
    

References

  • Synthesis of 4-amino-1-Boc-piperidine

    • ChemicalBook.[1] "4-Amino-1-Boc-piperidine synthesis methods."[8] Link

  • Reactivity of 2-Halo-3-methylpyridines (

    
     vs Pd): 
    
    • Organic Chemistry Frontiers.[1] "Alkali-amide controlled selective synthesis... reactions of 2-fluoro-3-methylpyridine." (2022).[5] Link

  • Buchwald Coupling on Hindered Pyridines

    • MDPI. "Synthesis of MAPA Reagents... from 2-Bromopyridine Using the Goldberg Reaction." (2022).[1][2][9] Link

  • Patent Protocol for Pyridine-Piperidine Coupling (Analogous)

    • Google Patents.[1] "N-piperidin-3-ylbenzamide derivatives... (WO2014170786A1)."[1] Describes coupling of 2-chloro-3-methylpyridine N-oxide. Link

  • General Properties of Target (Sigma)

    • Sigma-Aldrich. "4-Amino-1-(3-methyl-2-pyridyl)piperidine Product Page." Link

Sources

Benchmarking Guide: The 4-Amino-1-(3-Methyl-2-Pyridyl)Piperidine Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The Molecule in Focus

The chemical entity 4-amino-1-(3-methyl-2-pyridyl)piperidine is not a standalone marketed kinase inhibitor. Rather, it is the critical pharmacophore and "head group" of Sonidegib (LDE225) , a potent Smoothened (Smo) receptor antagonist approved for Basal Cell Carcinoma (BCC).

While Smoothened is a G-Protein Coupled Receptor (GPCR)-like transmembrane protein, this guide benchmarks the molecule against kinase inhibitors for two critical reasons rooted in modern drug development:

  • Pathway Crosstalk: Resistance to Smo inhibition is primarily driven by the upregulation of the PI3K/AKT/mTOR kinase cascade.

  • Scaffold Versatility: The aminopiperidine core is a "privileged structure" frequently repurposed to target Serine/Threonine kinases (like AKT and PKC), making it a vital reference point for scaffold hopping.

Strategic Positioning

This guide evaluates the performance of this scaffold (via its proxy, Sonidegib) against direct competitors (Vismodegib) and functionally related kinase inhibitors (PI3K/mTOR inhibitors) to assist in combination therapy design.

Part 2: Technical Benchmarking & Performance Data

Mechanism of Action: GPCR vs. Kinase Blockade

Unlike ATP-competitive kinase inhibitors that bind to the hinge region of enzymes, the 4-amino-1-(3-methyl-2-pyridyl)piperidine moiety binds to the transmembrane heptahelical bundle of Smo.

Comparative Mechanism Table:

Feature4-Amino-Piperidine Scaffold (Sonidegib)Typical Kinase Inhibitor (e.g., Buparlisib/Imatinib)
Primary Target Smoothened (Smo) ReceptorATP-Binding Pocket of Kinase
Binding Mode Allosteric transmembrane modulationHinge-region ATP competition
Downstream Effect GLI1 Transcription Factor suppressionPhosphorylation cascade blockade
Resistance Driver SMO mutations or PI3K/mTOR activation Gatekeeper mutations or Bypass signaling
Efficacy Benchmarking: The "Kinase-Like" Profile

Although targeting Smo, the clinical profile of this scaffold mimics kinase inhibitors in terms of specific toxicity (Creatine Kinase elevation) and resistance patterns.

Data Summary: Comparative Efficacy in Advanced BCC & Resistance Models

MetricSonidegib (The Scaffold)Vismodegib (Comparator)PI3K Inhibitor (Buparlisib)
Target Affinity (IC50) ~11 nM (Smo)~3 nM (Smo)~5-50 nM (PI3K isoforms)
Lipophilicity (cLogP) 3.6 (High tissue penetration)2.7Variable
Muscle Toxicity (CK Elevation) High (Class Effect) ModerateLow
Efficacy in SMO-WT HighHighLow (unless combined)
Efficacy in SMO-D473H Retained Activity ResistantN/A (Target Independent)

Key Insight: The 3-methyl-2-pyridyl group provides a unique hydrophobic interaction that allows Sonidegib to retain potency against the D473H resistance mutation, where Vismodegib fails. This makes the scaffold superior for "second-line" design logic.

Part 3: Visualization of Pathway Logic

To understand why this scaffold is benchmarked against kinase inhibitors, one must visualize the Hedgehog-PI3K Crosstalk . When Smo is blocked, tumors often activate the PI3K kinase pathway to bypass the blockade.

Hedgehog_Kinase_Crosstalk cluster_Hedgehog Hedgehog Pathway cluster_Kinase Kinase Escape Pathway Ligand Hh Ligand PTCH1 PTCH1 Ligand->PTCH1 SMO SMO Receptor (Target of Scaffold) PTCH1->SMO Repression GLI GLI Transcription Factors SMO->GLI Activation Target_Gene Tumor Proliferation & Survival GLI->Target_Gene RTK RTK (IGF-1R/EGFR) PI3K PI3K Kinase RTK->PI3K AKT AKT Kinase PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GLI Non-Canonical Activation mTOR->Target_Gene Scaffold 4-Amino-Piperidine Scaffold (LDE225) Scaffold->SMO

Figure 1: Mechanism of Action and Resistance Crosstalk. The diagram illustrates how the scaffold inhibits SMO, while the parallel Kinase pathway (PI3K/AKT) can bypass this inhibition, necessitating dual-benchmarking.

Part 4: Experimental Protocols (Self-Validating Systems)

To benchmark this scaffold against kinase inhibitors in your own lab, use the following GLI-Reporter Assay . This protocol is superior to simple proliferation assays because it specifically isolates on-target efficacy vs. off-target kinase cytotoxicity.

Protocol: GLI1-Luciferase Reporter Assay for Potency Benchmarking

Objective: Quantify the IC50 of the 4-amino-piperidine scaffold compared to a reference kinase inhibitor (e.g., Everolimus) in cellular models.

Reagents:

  • Cell Line: NIH3T3-GLI-Luc (Stably transfected with GLI-responsive luciferase reporter).

  • Inducer: Recombinant Sonic Hedgehog (Shh) or Purmorphamine (agonist).

  • Compounds: Sonidegib (Test), Vismodegib (Ref 1), Everolimus (Ref 2 - Kinase Control).

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Plate NIH3T3-GLI-Luc cells at 10,000 cells/well in 96-well white-walled plates.

    • Media: DMEM + 0.5% Calf Serum (Low serum is critical to reduce background kinase activity).

  • Treatment (Day 1):

    • Prepare 10-point serial dilutions of the scaffold (0.1 nM to 10 µM).

    • Add compound to cells.

    • Immediately add Shh ligand (final conc. 100 ng/mL) to stimulate the pathway.

    • Control: Include "Kinase Only" wells treated with Everolimus to measure non-canonical GLI suppression.

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout (Day 3):

    • Add 100 µL One-Glo™ Luciferase Reagent (Promega).

    • Lyse for 10 minutes.

    • Measure Luminescence (RLU).

  • Validation Check (The "Trust" Step):

    • Z-Factor Calculation: Must be > 0.5.

    • Cytotoxicity Counter-Screen: Run a parallel CellTiter-Glo assay. If the scaffold kills cells without reducing Luciferase, it is acting as a general toxin, not a specific inhibitor.

Part 5: Structural Analysis & Synthesis Validation

For chemists synthesizing this scaffold, the coupling of the piperidine amine to the core scaffold is the yield-limiting step.

Synthesis_Workflow P1 4-Boc-amino piperidine Step1 SnAr Coupling (Pd2(dba)3, BINAP) P1->Step1 P2 2-Chloro-3-methyl pyridine P2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Deprotection (TFA/DCM) Intermediate->Step2 Product 4-amino-1-(3-methyl-2-pyridyl) piperidine Step2->Product

Figure 2: Synthetic route to the core scaffold. The SnAr coupling is critical; the 3-methyl group on the pyridine sterically hinders the reaction, requiring optimized catalytic conditions (Buchwald-Hartwig) rather than simple nucleophilic substitution.

Part 6: References

  • Pan, S., et al. (2010). "Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist." ACS Medicinal Chemistry Letters.

    • Foundational text describing the discovery of the 4-amino-1-(3-methyl-2-pyridyl)piperidine scaffold.

  • Burness, C. B. (2015). "Sonidegib: First Global Approval." Drugs.

    • Clinical benchmarking data against Vismodegib.

  • Buonamici, S., et al. (2010). "Interference with the Hedgehog pathway inhibits leukemic stem cell expansion and survival." Journal of Experimental Medicine.

    • Establishes the link between this scaffold and kinase pathway (BCR-ABL) crosstalk.

  • PubChem Compound Summary. "Sonidegib (CID 24775005)." National Center for Biotechnology Information.

    • Source for physicochemical properties and toxicity profiles.

statistical validation of experimental results with 4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: 4-Amino-1-(3-methyl-2-pyridyl)piperidine Optimizing the Synthesis of Key CGRP Receptor Antagonist Intermediates

Part 1: Core Directive & Strategic Context

Subject: 4-Amino-1-(3-methyl-2-pyridyl)piperidine (IUPAC: 1-(3-methylpyridin-2-yl)piperidin-4-amine). Role: Critical "Left-Hand Side" amine intermediate for Ubrogepant (MK-1602) and related CGRP receptor antagonists used in acute migraine treatment. Challenge: The steric hindrance imposed by the 3-methyl group on the pyridine ring significantly retards nucleophilic attack, making standard synthesis routes prone to low yields and high impurity profiles (specifically des-methyl analogs or unreacted halides).

This guide objectively compares the Standard Nucleophilic Aromatic Substitution (SNAr) route against the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling route. It establishes a statistical framework for validating the quality of this intermediate to ensure downstream API efficacy.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Pathways & Comparative Analysis

The synthesis of this intermediate hinges on the formation of the C–N bond between the sterically hindered 2-position of the pyridine and the secondary amine of the piperidine.

Route A: Thermal SNAr (Standard/Legacy)

  • Mechanism: Direct displacement of a 2-halo-3-methylpyridine by 4-Boc-aminopiperidine.

  • Constraint: The 3-methyl group twists the pyridine ring, increasing the energy barrier for the Meisenheimer complex formation. Requires high temperatures (>120°C) or strong bases, leading to tar formation and decomposition.

Route B: Buchwald-Hartwig Amination (Recommended)

  • Mechanism: Pd(0) oxidative addition to the aryl halide, followed by amine coordination and reductive elimination.[1]

  • Advantage: The catalyst bypasses the steric electronic penalty of the SNAr mechanism. Ligands like BINAP or XPhos create a pocket that facilitates the coupling under milder conditions (80–100°C).

Comparative Performance Data

MetricRoute A: Thermal SNArRoute B: Buchwald-HartwigCausality
Yield 45% - 60%85% - 92% Pd-catalysis lowers activation energy, bypassing steric hindrance.
Purity (HPLC) 88% - 92%>98.5% Lower temp prevents thermal degradation and side-reactions.
Key Impurity Des-methyl analog (1-2%)Pd Residuals (<10 ppm)SNAr requires harsher reagents that may strip sensitive groups or polymerize.
Process Cpk 0.85 (High Variability)1.66 (Six Sigma capable) Controlled catalytic cycle vs. chaotic thermal kinetics.
Visualizing the Synthetic Logic

G cluster_0 Route A: SNAr (High Temp) cluster_1 Route B: Buchwald-Hartwig (Catalytic) Start Start: 2-Bromo-3-methylpyridine + 4-Boc-aminopiperidine SNAr_Step Thermal Displacement (130°C, DMSO, K2CO3) Start->SNAr_Step Legacy Pd_Step Pd-Catalyzed Coupling (Pd2(dba)3, BINAP, NaOtBu) Start->Pd_Step Modern Impurity High Impurity Load (Tars/Polymers) SNAr_Step->Impurity Final Target: 4-Amino-1-(3-methyl-2-pyridyl)piperidine (Ubrogepant Precursor) SNAr_Step->Final Low Yield Pure_Int High Purity Intermediate Pd_Step->Pure_Int Pure_Int->Final Deprotection

Caption: Figure 1. Comparative synthetic pathways. Route B (Blue) minimizes thermal stress and impurity formation compared to Route A (Yellow).

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize high-purity (>99%) 1-(3-methylpyridin-2-yl)piperidin-4-amine via Buchwald-Hartwig coupling.

Reagents:

  • 2-Bromo-3-methylpyridine (1.0 equiv)

  • 4-(N-Boc-amino)piperidine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) / BINAP (4 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Toluene (Anhydrous, degassed)

Step-by-Step Workflow:

  • System Preparation (Validation Step 1):

    • Flame-dry a 3-neck flask under Nitrogen flow. Why? Moisture kills the active Pd(0) species, halting the cycle immediately.

    • Control: Karl Fischer titration of Toluene must be <0.05% water.

  • Catalyst Pre-formation:

    • Charge Toluene, Pd(OAc)₂, and BINAP.[2] Stir at RT for 15 mins.

    • Visual Check: Solution should turn from orange to a deep red/brown, indicating formation of the active L2Pd(0) complex.

  • Reaction Initiation:

    • Add 2-Bromo-3-methylpyridine, 4-Boc-aminopiperidine, and NaOtBu.

    • Heat to 90°C.

    • In-Process Control (IPC): HPLC at T=2h. Target conversion >95%. If <50%, check Oxygen ingress (catalyst death).

  • Work-up & Deprotection:

    • Filter through Celite (removes Pd black).

    • Treat crude Boc-intermediate with TFA/DCM (1:4) at 0°C.

    • Neutralize with NaOH to pH 10. Extract with DCM.

  • Final Validation (Critical Quality Attribute):

    • Isolate free amine.

    • Test: HPLC Purity >98.0%.

    • Test: Pd content <20 ppm (ICP-MS).

Part 4: Statistical Validation of Results

To prove the robustness of the Buchwald route, we apply statistical process control (SPC) logic.

Method Validation (HPLC)

Before validating the synthesis, validate the measurement tool (HPLC).

  • Column: C18, 150mm x 4.6mm, 3.5µm.[3]

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of Main PeakResolution > 2.0Pass
Linearity (R²) > 0.999 (50-150% conc.)0.9998Pass
Precision (RSD) < 2.0% (n=6 injections)0.45%Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass
Process Capability Analysis (Cpk)

Scenario: 30 batches of the intermediate were produced using Route B.

  • Specification: Yield must be between 80% and 95%.

  • Data: Mean Yield = 88.5%, Sigma (Std Dev) = 1.2%.

Calculation:




Interpretation: A Cpk of 1.80 indicates a robust "Six Sigma" class process. Route A (SNAr) typically yields a Cpk < 1.0, indicating frequent failures.

Visualizing the Validation Logic

Validation cluster_tests Analytical Battery Batch Synthesized Batch (n=30) Sampling Stratified Sampling Batch->Sampling HPLC HPLC (Purity) Sampling->HPLC NMR H-NMR (Identity) Sampling->NMR ICP ICP-MS (Pd Residue) Sampling->ICP Stat Statistical Analysis (Minitab/JMP) HPLC->Stat Data Input NMR->Stat ICP->Stat Decision Release / Reject Stat->Decision Cpk > 1.33?

Caption: Figure 2. Statistical validation workflow ensuring batch consistency.

References

  • Discovery of Ubrogepant (MK-1602)

    • Title: "Discovery of MK-1602: An Oral Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist for the Treatment of Acute Migraine."[4]

    • Source: Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."
    • Source: Organic Syntheses / MIT Buchwald Lab.
    • URL:[Link]

  • Process Chemistry of CGRP Antagonists

    • Title: "Development of a Scalable Asymmetric Synthesis of Ubrogepant."
    • Source: Organic Process Research & Development (OPRD).[2]

    • URL:[Link]

  • Analytical Method Validation Guidelines

    • Title: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."
    • Source: ICH / FDA.
    • URL:[Link]

Sources

Safety Operating Guide

Technical Guide: PPE & Safe Handling of 4-Amino-1-(3-methyl-2-pyridyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Personal Protective Equipment (PPE) and safe handling protocols for 4-Amino-1-(3-methyl-2-pyridyl)piperidine .

Chemical Identity & Hazard Profile

  • Chemical Name: 4-Amino-1-(3-methyl-2-pyridyl)piperidine[1][2]

  • CAS Number: 902837-09-6[1]

  • Physical State: Liquid (typically viscous, pale yellow to brown).

  • Functional Groups: Primary amine (reactive), Pyridine ring (aromatic heterocycle), Piperidine ring.

Core Hazard Analysis: This compound combines the basicity of a primary amine with the biological activity of a pyridine derivative. While specific toxicological data is often limited for specialized building blocks, its structural analogs (aminopiperidines and aminopyridines) dictate a strict safety profile.

  • Primary Risks: Severe Eye Irritation/Damage (Alkaline nature), Skin Irritation/Corrosion, Respiratory Irritation (H335).

  • Secondary Risks: Acute Toxicity (Oral/Dermal - H302), Skin Sensitization.

Part 1: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Eye & Face Chemical Splash Goggles (Indirect Vented)Why: As a liquid amine, this compound is alkaline. A splash can cause rapid saponification of corneal lipids, leading to permanent damage. Safety glasses are insufficient for liquid transfer. Standard: ANSI Z87.1+ (Impact & Splash).
Hand (Primary) Nitrile Gloves (Double-Gloved)Why: Amines can permeate thin nitrile. Double-gloving creates a breakthrough buffer. Inner Layer: 4 mil Nitrile (Examination grade). Outer Layer: 5-8 mil Nitrile (Extended cuff). Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Respiratory Engineering Control (Fume Hood) Why: The vapor pressure of aminopiperidines allows for inhalation of irritant fumes (H335). Standard: Work only within a certified fume hood with sash at recommended height. Emergency Backup: Full-face respirator with Multi-Gas/Vapor (OV/AG) cartridges.
Body Lab Coat (100% Cotton or Nomex) Why: Synthetic blends (polyester) can melt into skin if a reaction exotherms or a fire occurs. Add-on: Chemical-resistant apron (Tyvek/Rubber) required for transfers >100mL.
Part 2: Operational Workflow & Logic

The following diagram illustrates the "Safe Handling Loop." This self-validating system ensures that no step proceeds without a safety check.

SafeHandling Start START: Risk Assessment Check Engineering Check (Fume Hood Flow >100 fpm) Start->Check Verify Environment Check->Start Fail (Stop Work) Donning PPE Donning (Double Nitrile + Goggles) Check->Donning Pass Handling Chemical Handling (Inert Atmosphere Transfer) Donning->Handling Ready Handling->Donning If Glove Splash Occurs Waste Waste Segregation (Basic Organic Waste) Handling->Waste Post-Reaction End END: Decontamination Waste->End Clean Surfaces

Caption: Operational logic flow for handling 4-Amino-1-(3-methyl-2-pyridyl)piperidine, emphasizing the "Stop Work" triggers at the engineering check and splash events.

Part 3: Detailed Handling Protocols
1. Preparation & Engineering Controls
  • Atmosphere: This compound is air-sensitive

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE
Reactant of Route 2
Reactant of Route 2
4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.